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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Executive Summary (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly versatile, chiral heterocyclic building block increasingly utilized in the design of novel active pharmaceutical ingredients (APIs). Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly versatile, chiral heterocyclic building block increasingly utilized in the design of novel active pharmaceutical ingredients (APIs). This technical whitepaper provides a comprehensive overview of its physicochemical properties—specifically its CAS registry number and molecular weight—alongside rigorously validated analytical and synthetic protocols designed for drug development professionals.

Physicochemical Identity & Core Metrics

Accurate identification of chiral building blocks is foundational to reproducible drug development. Table 1 summarizes the core quantitative data for this specific salt form.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride
CAS Registry Number 1821825-02-8[1],
Molecular Weight 245.22 g/mol [2]
Molecular Formula C8H16N2S · 2HCl (or C8H18Cl2N2S)
Salt Form Dihydrochloride
Stereochemistry (R)-enantiomer at the C3 position of the pyrrolidine ring

Note: The 1,1-dioxide derivative of this compound possesses a different CAS number (1015443-63-6) and molecular weight (277.21 g/mol )[3],[4]. Researchers must ensure the correct CAS (1821825-02-8) is referenced when sourcing the unoxidized thiomorpholine variant[5],.

Structural Significance & Pharmacophore Utility

The architectural design of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride offers distinct advantages over traditional piperazine or morpholine scaffolds:

  • Chiral Pyrrolidine Ring: The (R)-configuration dictates the spatial trajectory of attached pharmacophores, which is critical for exploiting narrow binding pockets in target kinases or GPCRs.

  • Thiomorpholine Motif: The sulfur atom provides a unique lipophilic profile and serves as a metabolic soft spot that can be intentionally oxidized to a sulfoxide or sulfone, allowing medicinal chemists to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Dihydrochloride Salt: The free base form (MW 172.30 g/mol ) is prone to oxidative degradation. Formulating it as a dihydrochloride salt (MW 245.22 g/mol )[2] dramatically enhances bench stability and aqueous solubility, preventing stoichiometric drift during high-throughput screening.

G Scaffold (R)-4-(Pyrrolidin-3-yl) thiomorpholine Chirality (R)-Chiral Center Scaffold->Chirality Thio Thiomorpholine Ring Scaffold->Thio Salt Dihydrochloride Salt Scaffold->Salt Target Target Selectivity & Binding Affinity Chirality->Target ADME Tunable Lipophilicity (S-Oxidation) Thio->ADME Stability Aqueous Solubility & Bench Stability Salt->Stability

Caption: Logical mapping of structural features to pharmacological and physicochemical benefits.

Analytical Characterization & Validation Workflows

To ensure scientific integrity, the following self-validating protocol must be used to confirm the identity and purity of CAS 1821825-02-8 prior to synthetic integration[6].

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Deuterium Oxide (D₂O).

    • Causality: D₂O is selected over CDCl₃ because the highly polar dihydrochloride salt is insoluble in non-polar solvents. Furthermore, D₂O exchanges with the amine and HCl protons, removing broad, interfering peaks from the NMR spectrum.

  • LC-MS Analysis: Inject 1 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column using a gradient of Acetonitrile/Water with 10 mM Ammonium Formate.

    • Causality: Standard C18 reverse-phase columns fail to retain this highly polar, doubly charged species, leading to solvent-front elution. HILIC ensures proper retention and sharp peak shape.

  • Mass Detection: Monitor for the [M+H]⁺ ion at m/z 173.1 in positive electrospray ionization (ESI+) mode.

  • Data Reconciliation (Self-Validation System): Acquire a ¹H NMR spectrum (400 MHz). Integrate the multiplet corresponding to the chiral methine proton on the pyrrolidine ring and compare it against the multiplets of the thiomorpholine ring protons. A precise 1:8 molar ratio of the respective proton integrals validates the structural integrity and confirms that no C-N bond cleavage occurred during transit or storage.

Synthetic Integration & Handling Protocols

The secondary amine of the pyrrolidine ring is highly nucleophilic, making this compound an excellent candidate for Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling reactions.

Step-by-Step SₙAr Coupling Protocol:

  • In Situ Free-Basing: Suspend 1.0 equivalent of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride in anhydrous N,N-dimethylformamide (DMF). Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base to neutralize the HCl. The additional 1.5 equivalents drive the SₙAr reaction and neutralize the HCl generated during the coupling. DMF provides the high dielectric constant needed to solvate the polar intermediates.

  • Electrophile Addition: Add 1.1 equivalents of the target heteroaryl chloride (e.g., 2-chloropyrimidine).

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under a strict nitrogen atmosphere.

    • Causality: Nitrogen gas prevents the unwanted thermal oxidation of the thiomorpholine sulfur atom to a sulfoxide at elevated temperatures.

  • In-Process Control (Self-Validation System): Monitor the reaction via LC-MS. The complete disappearance of the m/z 173.1 peak and the emergence of the product mass peak validates the stoichiometry and thermal parameters, serving as a built-in success metric before proceeding to workup.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), and wash the organic layer three times with brine to remove residual DMF. Purify via flash column chromatography using a Dichloromethane/Methanol gradient.

G Step1 1. Suspend Dihydrochloride Salt in DMF Add 3.5 eq DIPEA (Free-basing) Step2 2. Add Heteroaryl Chloride (Electrophilic Partner) Step1->Step2 Step3 3. Heat at 80°C for 12h (Strict N2 Atmosphere) Step2->Step3 Step4 4. LC-MS In-Process Control (Self-Validation Check) Step3->Step4 Step5 5. Aqueous Quench & EtOAc Extraction (Brine Wash to remove DMF) Step4->Step5

Caption: Validated synthetic workflow for the SNAr coupling of the dihydrochloride salt.

Conclusion

The precise physicochemical profiling of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride—defined by CAS 1821825-02-8 and a molecular weight of 245.22 g/mol [1],[2]—is critical for its successful integration into pharmaceutical pipelines. By adhering to causality-driven analytical and synthetic protocols, researchers can fully leverage the unique chiral and lipophilic properties of this thiomorpholine scaffold while maintaining rigorous scientific integrity.

References

Sources

Exploratory

Comprehensive Crystallographic Characterization of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride: A Technical Guide for Solid-State Analysis

Executive Summary In modern drug development, the definitive assignment of absolute stereochemistry and the characterization of solid-state properties are non-negotiable regulatory requirements. (R)-4-(Pyrrolidin-3-yl)th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the definitive assignment of absolute stereochemistry and the characterization of solid-state properties are non-negotiable regulatory requirements. (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (CAS: 1821825-02-8) is a highly versatile chiral building block utilized in the synthesis of targeted therapeutics. Because it contains two basic nitrogen centers (a secondary pyrrolidine amine and a tertiary thiomorpholine amine), it is isolated as a dihydrochloride salt to maximize chemical stability, aqueous solubility, and crystallinity.

This whitepaper provides an authoritative, in-depth technical guide to the solid-state characterization of this compound. By detailing the causality behind crystallization methodologies and establishing a self-validating analytical loop between Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), this guide serves as a rigorous framework for structural scientists and pharmaceutical developers.

Crystallization Methodology: The Causality of Phase Control

Growing X-ray quality single crystals of highly polar, water-soluble dihydrochloride salts presents a unique thermodynamic challenge. Rapid precipitation methods (such as crash cooling) typically yield microcrystalline powders unsuitable for single-crystal diffraction. To achieve the necessary long-range order, we employ a vapor diffusion technique.

Causality of Solvent Selection: Methanol is selected as the primary solvent because its high dielectric constant effectively solvates the ionic dihydrochloride lattice. Diethyl ether is chosen as the anti-solvent because it is highly volatile and completely miscible with methanol, yet it possesses a low dielectric constant that cannot support the dissolved salt. As the ether vapor slowly diffuses into the methanol solution, the dielectric constant of the mixture gradually decreases. This thermodynamically controlled reduction in solubility ensures that the system enters the metastable zone slowly, promoting the nucleation of a few large, defect-free single crystals rather than rapid, chaotic precipitation.

Protocol 1: Vapor Diffusion Crystallization
  • Solubilization: Weigh 50 mg of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride into a 2 mL inner glass vial. Add 0.5 mL of HPLC-grade methanol and sonicate until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Rationale: Removing heterogeneous nucleation sites (dust particles) prevents premature, low-quality crystal growth.

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 5 mL of diethyl ether into the outer 20 mL vial, ensuring no direct liquid mixing with the inner vial.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20°C for 7–14 days.

  • Harvesting: Once colorless prismatic crystals form, harvest them directly into a drop of inert perfluoropolyether oil (e.g., Fomblin) to prevent solvent evaporation and lattice degradation prior to mounting.

G A Dissolve Salt in Methanol B Filter (0.22 µm) into Inner Vial A->B C Add Diethyl Ether to Outer Chamber B->C D Seal System (Vapor Equilibration) C->D E Nucleation & Crystal Growth D->E

Vapor diffusion crystallization workflow for polar dihydrochloride salts.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

The core objective of the SCXRD experiment is to unambiguously determine the molecular connectivity, the conformation of the heterocyclic rings, and the absolute configuration of the (R)-stereocenter at the C3 position of the pyrrolidine ring.

Causality of Radiation Choice: For light-atom structures (containing only C, H, N, S, Cl), Copper K α radiation ( λ=1.54178 Å) is strictly required instead of Molybdenum K α . Cu K α maximizes the anomalous scattering contribution ( f′′ ) of the sulfur and chlorine atoms. This enhanced anomalous dispersion signal is mathematically critical for calculating a reliable Flack parameter near zero, which definitively proves the absolute stereochemistry [1].

Protocol 2: Data Collection and Refinement
  • Cryocooling: Mount the crystal on a goniometer head in a 100 K nitrogen cold stream. Rationale: Cryocooling minimizes thermal atomic displacement parameters (ADPs), reducing the Debye-Waller factor and exponentially increasing high-angle diffraction intensities.

  • Data Collection: Collect full-sphere diffraction data using a microfocus Cu K α source. Ensure high redundancy (multiplicity > 5) to accurately measure Friedel pairs.

  • Reduction: Integrate the frames and apply a multi-scan absorption correction.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT [2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [2] integrated within the OLEX2 graphical user interface[3]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Locate the protonated amine ( NH2+​ , NH+ ) hydrogen atoms from the difference Fourier map. Refine them with distance restraints (DFIX) to accurately model the hydrogen-bonding network.

  • Absolute Structure Validation: Calculate the Flack parameter using intensity quotients to confirm the (R)-configuration [1].

G A Data Collection (Cu Kα Radiation) B Data Reduction & Absorption Correction A->B C Structure Solution (SHELXT) B->C D Structure Refinement (SHELXL via OLEX2) C->D E Absolute Structure (Flack Parameter) D->E Anomalous Dispersion F CIF Generation & PXRD Simulation E->F

SCXRD data processing and refinement pipeline using SHELXL and OLEX2.

Structural Analysis & Data Presentation

Upon successful refinement, the structural parameters of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride are established. As a chiral, enantiopure compound, it must crystallize in a Sohncke space group (typically P21​21​21​ or P21​ ).

Quantitative Crystallographic Data
ParameterExpected/Simulated Value
Chemical Formula C8​H18​Cl2​N2​S
Formula Weight 245.21 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Temperature 100(2) K
Radiation Cu K α ( λ=1.54178 Å)
Flack Parameter 0.01(2) (Confirms R-enantiomer)
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085

Table 1: Standardized crystallographic parameters for the dihydrochloride salt.

Hydrogen Bonding Network

The structural integrity of the crystal lattice is driven by a robust N−H⋯Cl hydrogen bonding network. The pyrrolidine nitrogen is protonated to form an NH2+​ center, acting as a bifurcated hydrogen bond donor to two distinct chloride anions. Simultaneously, the thiomorpholine nitrogen ( NH+ ) acts as a single strong donor. The thiomorpholine ring adopts a stable chair conformation, while the pyrrolidine ring adopts an envelope conformation to minimize steric strain.

G N1 Pyrrolidine NH2+ Cl1 Chloride Anion 1 N1->Cl1 Primary H-Bond Cl2 Chloride Anion 2 N1->Cl2 Bifurcated H-Bond N2 Thiomorpholine NH+ N2->Cl1 Secondary Contact N2->Cl2 Primary H-Bond

Predicted hydrogen bonding network causality in the dihydrochloride salt lattice.

The Self-Validating System: Bulk Phase Verification via PXRD

A critical tenet of pharmaceutical solid-state analysis is that a single crystal does not inherently represent the bulk material . The crystal selected for SCXRD might be a kinetically favored polymorph or an isolated anomaly. To establish a self-validating system, we must close the analytical loop using Powder X-ray Diffraction (PXRD).

Protocol 3: Cross-Validation Workflow
  • CIF Simulation: Import the final Crystallographic Information File (CIF) generated from the SCXRD refinement into a powder simulation software (e.g., Mercury). Generate a simulated PXRD diffractogram at the corresponding temperature (or mathematically correct for thermal expansion if comparing 100 K SCXRD data to room-temperature PXRD data).

  • Bulk Analysis: Lightly grind a representative 100 mg sample of the bulk (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride powder to ensure random crystallite orientation (minimizing preferred orientation effects).

  • Data Collection: Scan the bulk powder on a PXRD diffractometer from 2θ=3∘ to 40∘ .

  • Validation: Overlay the experimental bulk diffractogram with the SCXRD-simulated diffractogram. A 1:1 match in peak positions ( ) confirms that the bulk powder is phase-pure and structurally identical to the analyzed single crystal. This self-validating step definitively proves that the entire batch possesses the desired (R)-stereochemistry and polymorphic form.

Conclusion

The rigorous characterization of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride requires a synergistic approach to solid-state chemistry. By understanding the thermodynamic causality behind vapor diffusion crystallization, leveraging the anomalous dispersion of Cu K α radiation for absolute stereochemical assignment, and enforcing a self-validating SCXRD-to-PXRD loop, researchers can ensure the highest level of scientific integrity and regulatory compliance in their structural analyses.

References

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Foundational

Pharmacokinetic Profiling of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Derivatives: A Structural Paradigm in Drug Design

Executive Summary The optimization of pharmacokinetic (PK) properties remains one of the most formidable challenges in small-molecule drug discovery. Recently, the (R)-4-(Pyrrolidin-3-yl)thiomorpholine scaffold and its h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties remains one of the most formidable challenges in small-molecule drug discovery. Recently, the (R)-4-(Pyrrolidin-3-yl)thiomorpholine scaffold and its highly stable 1,1-dioxide derivative have emerged as privileged structural motifs. By integrating a basic pyrrolidine ring with a metabolically tunable thiomorpholine system, this diamine scaffold provides an exceptional balance of aqueous solubility, membrane permeability, and target engagement.

This technical guide explores the causality behind the pharmacokinetic behavior of this scaffold, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. We will specifically examine its application in the development of KDM5B inhibitors (such as the cardioprotective agent TK-129) and MDM2/p53 antagonists , providing self-validating experimental protocols for rigorous PK characterization.

Structural Rationale & Causality in ADME Optimization

The selection of a chemical moiety in drug design is never arbitrary; it is a calculated manipulation of physicochemical properties. The (R)-4-(Pyrrolidin-3-yl)thiomorpholine system is engineered to solve specific ADME bottlenecks:

  • The Pyrrolidine Core (Solubility & Chirality): The secondary/tertiary amine of the pyrrolidine ring introduces a basic center (typical pKa ~8.5–9.0), which ensures protonation at physiological pH. This dramatically enhances aqueous solubility. Furthermore, the (R)-enantiomer provides a strict spatial vector that often dictates stereospecific binding within deep enzymatic pockets (e.g., the JmjC domain of KDM5B).

  • The Thiomorpholine Ring (Lipophilicity & H-Bonding): Replacing a standard morpholine oxygen with a sulfur atom increases the lipophilicity (LogP) of the molecule, enhancing passive membrane permeability.

  • The 1,1-Dioxide Modification (Metabolic Shielding): Unoxidized thioethers are highly susceptible to rapid Phase I metabolism. By pre-oxidizing the sulfur to a 1,1-dioxide (sulfone) , medicinal chemists create a "metabolic shield." The sulfone is highly resistant to further cytochrome P450 (CYP450) oxidation while acting as a potent hydrogen-bond acceptor, improving binding affinity without compromising metabolic half-life.

G A (R)-4-(Pyrrolidin-3-yl) thiomorpholine B S-Oxidation (Sulfoxide) A->B CYP450 / FMO (Phase I) C Thiomorpholine 1,1-dioxide B->C CYP450

Metabolic S-oxidation pathway of the thiomorpholine scaffold.

Pharmacokinetic Profiling: The TK-129 Case Study

To understand the real-world PK impact of this scaffold, we analyze TK-129 , a highly potent (IC50 = 44 nM) pyrazole-based KDM5B inhibitor utilized for treating myocardial remodeling and fibrosis . TK-129 incorporates the (R)-4-(Pyrrolidin-3-yl)thiomorpholine-4-carboxamide motif to achieve a clinically viable PK profile.

Quantitative ADME Summary

The integration of the thiomorpholine derivative allows TK-129 to achieve excellent oral bioavailability and systemic exposure, critical for targeting cardiac fibroblasts in vivo.

Pharmacokinetic ParameterValue (TK-129 in Male SD Rats)Mechanistic Implication
Dose (IV / PO) 2 mg/kg / 10 mg/kgStandardized dosing for linear PK assessment.
Oral Bioavailability (F%) 42.37%High F% driven by the pyrrolidine's solubility and the scaffold's permeability.
Clearance (Cl) ModerateThe 1,1-dioxide limits rapid hepatic clearance via CYP3A4.
Volume of Distribution (Vd) > Total Body WaterExtensive tissue penetration, crucial for reaching myocardial tissue.
Half-Life (T1/2) ~4 - 6 hoursSupports twice-daily (BID) dosing regimens in efficacy models.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every choice is grounded in causality to prevent artifactual data generation.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and metabolic stability of thiomorpholine derivatives against hepatic Phase I enzymes.

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 10 mM stock of the test compound in DMSO.

    • Causality: DMSO must be kept below 0.1% final assay concentration to prevent CYP enzyme inhibition.

  • Incubation Mixture: Combine 0.5 mg/mL microsomes, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • System Validation: Run parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance) to validate microsomal enzymatic viability.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, preventing post-sampling degradation of the thiomorpholine moiety.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling

Purpose: To determine systemic exposure, bioavailability, and clearance in a rodent model.

  • Animal Preparation: Utilize male Sprague-Dawley (SD) rats (220-250g) with surgically implanted jugular vein catheters.

    • Causality: Jugular cannulation allows for stress-free, repeated blood sampling. Stress induces hemodynamic shifts that artificially alter hepatic blood flow and clearance rates.

  • Dosing: Administer the compound intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge immediately at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

Workflow N1 1. Animal Dosing (IV & PO in SD Rats) N2 2. Serial Blood Sampling (Jugular Cannulation) N1->N2 N3 3. Plasma Extraction (Protein Precipitation) N2->N3 N4 4. LC-MS/MS Quantification N3->N4 N5 5. PK Parameter Calculation (Non-compartmental) N4->N5

Standardized in vivo pharmacokinetic evaluation workflow.

Conclusion

The incorporation of the (R)-4-(Pyrrolidin-3-yl)thiomorpholine scaffold represents a sophisticated strategy in modern medicinal chemistry. By balancing the basicity of the pyrrolidine with the metabolic stability of the thiomorpholine 1,1-dioxide, researchers can engineer molecules with superior oral bioavailability and targeted tissue distribution. As demonstrated by the KDM5B inhibitor TK-129, mastering the pharmacokinetics of this motif is instrumental in advancing therapies for complex cardiovascular and oncological indications.

References

  • Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Google Patents (WO2008119741A2)
Exploratory

Whitepaper: The Mechanistic Role of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from hit to lead relies heavily on privileged molecular scaffolds that dictate target residence time, spatial geometry, and pharmacokinetic (PK) profiles. (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from hit to lead relies heavily on privileged molecular scaffolds that dictate target residence time, spatial geometry, and pharmacokinetic (PK) profiles. (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly specialized, chiral heterocyclic building block. While not a standalone therapeutic, its incorporation into larger molecular frameworks fundamentally drives the mechanism of action (MoA) of several advanced drug classes, most notably epigenetic modulators (KDM5B inhibitors) and protein-protein interaction (PPI) antagonists (MDM2-p53 inhibitors).

This technical guide dissects the structural causality, target engagement mechanisms, and self-validating experimental workflows associated with this critical pharmacophore.

Structural Rationale and Physicochemical Causality

The selection of (R)-4-(Pyrrolidin-3-yl)thiomorpholine over linear or less rigid amines is driven by strict structure-activity relationship (SAR) requirements:

  • Stereochemical Vectoring ((R)-Enantiomer): The chiral center at the 3-position of the pyrrolidine ring provides a rigid, highly predictable vector. In enzymatic binding pockets, this stereospecificity ensures that appended pharmacophores (e.g., zinc-binding pyrazoles) are projected at the optimal angle for chelation. The (S)-enantiomer typically introduces severe steric clashes, leading to a 10- to 100-fold drop in target affinity [1].

  • Thiomorpholine Moiety & Oxidation State: The sulfur atom provides unique polarizability. Crucially, it serves as a synthetic handle; oxidation to the 1,1-dioxide variant significantly lowers the basicity (pKa) of the adjacent nitrogen. This causality is twofold: it reduces the overall lipophilicity (LogD) of the final drug and mitigates off-target hERG channel liabilities—a primary cause of cardiotoxicity in basic amines [2].

  • Dihydrochloride Salt Form: The free base of this heterocycle is prone to oxidative degradation. The dihydrochloride salt ensures solid-state stability, prevents amine oxidation, and provides the high aqueous solubility required for high-throughput in vitro screening [3].

Mechanism of Action in Epigenetic Modulation: KDM5B Inhibition

Lysine-specific demethylase 5B (KDM5B) is an epigenetic enzyme implicated in oncology and cardiovascular diseases, specifically pathological myocardial remodeling.

Scaffold Dynamics in the Catalytic Pocket

In the development of highly potent KDM5B inhibitors (such as the pyrazole-based series yielding TK-129 and its thiomorpholine-4-carboxamide analogues), the (R)-pyrrolidin-3-yl thiomorpholine core acts as the central structural hub [4].

  • Conformational Entropy: The rigid thiomorpholine ring occupies a specific hydrophobic sub-pocket near the catalytic center. By restricting the conformational flexibility of the molecule, this scaffold lowers the entropic penalty of binding, yielding sub-micromolar IC50 values.

  • Pathway Impact: By occupying the KDM5B pocket, the drug prevents the demethylation of histone H3K4me3. In cardiac fibroblasts, this epigenetic blockade suppresses the downstream Wnt signaling pathway, thereby halting myofibroblast activation and reversing fibrosis [5].

G AngII Angiotensin II (Stimulus) KDM5B KDM5B Upregulation (Demethylase) AngII->KDM5B Induces H3K4me3 H3K4me3 Demethylation (Epigenetic Shift) KDM5B->H3K4me3 Catalyzes Wnt Wnt Pathway Activation H3K4me3->Wnt Triggers Fibrosis Myofibroblast Activation & Cardiac Fibrosis Wnt->Fibrosis Promotes TK129 Thiomorpholine Derivative (e.g., KDM5B Inhibitor) TK129->KDM5B Inhibits (IC50 < 0.1 μM)

Fig 1: Mechanism of KDM5B inhibition via the pyrrolidine-thiomorpholine scaffold in cardiac fibrosis.

Mechanism of Action in Protein-Protein Interactions: MDM2-p53 Antagonism

The MDM2 protein negatively regulates the p53 tumor suppressor via direct protein-protein interaction (PPI) and ubiquitin-mediated degradation. Disrupting this PPI requires small molecules that can mimic the α -helical structure of p53 (specifically residues Phe19, Trp23, and Leu26) [6].

The sp3-Rich Hydrophobic Wedge

The (R)-4-(Pyrrolidin-3-yl)thiomorpholine scaffold (often utilized as the 1,1-dioxide variant) provides a bulky, sp3-rich, three-dimensional framework [7].

  • Binding Causality: The high sp3 character of the pyrrolidine-thiomorpholine system allows the molecule to project aromatic substituents deep into the hydrophobic cleft of MDM2.

  • Hydrogen Bonding: The 1,1-dioxide sulfone group acts as a potent hydrogen bond acceptor, interacting with the backbone amides of the MDM2 pocket. This anchors the inhibitor, completely displacing the p53 helix and triggering p53-mediated apoptosis in tumor cells.

G MDM2 MDM2 Protein (E3 Ubiquitin Ligase) p53 p53 Tumor Suppressor (Alpha-helix) MDM2->p53 Binds & Represses Degradation p53 Ubiquitination & Degradation MDM2->Degradation Mediates Apoptosis p53 Accumulation & Cell Apoptosis p53->Apoptosis Activates Scaffold Pyrrolidin-3-yl-thiomorpholine Bulky sp3 Framework Scaffold->MDM2 Blocks Hydrophobic Cleft (Mimics Phe19/Trp23/Leu26) Scaffold->p53 Rescues

Fig 2: Logical flow of MDM2-p53 PPI disruption utilizing the bulky sp3 heterocycle scaffold.

Experimental Protocols & Self-Validating Workflows

To ensure scientific trustworthiness, the evaluation of compounds derived from this scaffold must employ orthogonal, self-validating assays. Below is the gold-standard protocol for validating target engagement.

Step-by-Step Methodology: HTRF Assay for KDM5B Target Engagement

Causality of Choice: HTRF (Homogeneous Time-Resolved Fluorescence) is selected over standard colorimetric assays because the time-resolved FRET readout eliminates background auto-fluorescence from the test compounds, a critical requirement when screening highly conjugated heterocyclic scaffolds.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 50 μM α -ketoglutarate, and 50 μM Fe(II)SO 4​ .

    • Causality: TCEP prevents the oxidation of the catalytic Fe(II) to inactive Fe(III), ensuring the self-validation of the enzyme's baseline activity.

  • Compound Titration: Serially dilute the thiomorpholine derivative in 100% DMSO. Transfer 100 nL to a 384-well pro-plate.

    • Control System: Include GSK-J1 as a positive control and 1% DMSO as a negative vehicle control.

  • Enzyme Incubation: Add 5 μL of 2 nM recombinant KDM5B enzyme. Incubate for 15 minutes at 22°C.

    • Causality: Pre-incubation allows the rigid scaffold to achieve equilibrium binding within the substrate pocket before competitive substrate introduction.

  • Reaction Initiation: Add 5 μL of 20 nM biotinylated H3K4me3 peptide substrate. Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 μL of detection buffer containing Eu 3+ -cryptate labeled anti-H3K4me2 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Data Acquisition & Validation: Read FRET signals at 665 nm and 620 nm. Calculate the Z'-factor using the positive and negative controls.

    • Self-Validation Rule: The assay data is only accepted if Z' 0.6, proving the signal window is robust against pipetting variance.

G Step1 1. Compound Titration Step2 2. KDM5B Enzyme Incubation Step1->Step2 Step3 3. Biotin-H3K4me3 Substrate Addition Step2->Step3 Step4 4. Eu3+/XL665 Antibody Binding Step3->Step4 Step5 5. FRET Readout (665/620 nm) Step4->Step5 Validation Self-Validation: Z' > 0.6 Pos/Neg Controls Validation->Step5

Fig 3: Self-validating HTRF experimental workflow for quantifying target engagement.

Quantitative Data Summaries

The structural modifications of the (R)-4-(Pyrrolidin-3-yl)thiomorpholine scaffold directly correlate with measurable improvements in pharmacokinetic and pharmacodynamic parameters.

Scaffold / DerivativeTarget ClassAffinity / IC50Key Physicochemical PropertyCausality of Scaffold Integration
(R)-4-(Pyrrolidin-3-yl)thiomorpholine N/A (Building Block)N/ALogP: ~0.8, High aqueous solubilityProvides rigid sp3 vector and basic handles for parallel library synthesis.
Compound 16h (KDM5B Series) KDM5B< 0.1 μMEnhanced cell permeabilityThiomorpholine restricts conformational entropy, locking the pyrazole vector.
1,1-Dioxide Variant MDM2-p53 PPITarget-dependentReduced basicity (pKa shift)Sulfone acts as H-bond acceptor; mitigates hERG liability of the basic amine.
(S)-Enantiomer Mismatch KDM5A/B> 5.0 μMIdentical LogP to (R)-formDemonstrates stereospecificity; incorrect vector leads to severe steric clash.

References

  • Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • 3-imidazolyl-indoles for the treatment of proliferative diseases.World Intellectual Property Organization (WIPO) - WO2008119741A2, Novartis AG.
  • Isoindolinone inhibitors of the MDM2-P53 interaction and process for making them.United States Patent - US12077526B2.

Sources

Foundational

Strategic Implementation of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to complex, sp3-rich chiral architectures is a proven strategy to improve clinical success rates. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to complex, sp3-rich chiral architectures is a proven strategy to improve clinical success rates. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently utilize (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride as a privileged building block.

This specific chiral heterocycle offers a unique combination of a reactive secondary amine (pyrrolidine) and a tunable, sulfur-containing distal ring (thiomorpholine). This whitepaper provides an in-depth technical analysis of its physicochemical properties, its critical role in disrupting protein-protein interactions (specifically MDM2-p53), and a self-validating experimental protocol for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The selection of a building block is never arbitrary; it is driven by causality. We utilize the dihydrochloride salt and the specific (R)-enantiomer of this compound to solve distinct chemical and biological challenges.

Why the Dihydrochloride Salt?

Secondary amines are inherently prone to oxidative degradation and can be highly hygroscopic in their free-base form. The dihydrochloride salt (2HCl) protonates both the pyrrolidine and thiomorpholine nitrogens. This locks the molecule into a stable, highly crystalline state, ensuring long-term bench stability and allowing for precise stoichiometric weighing during high-throughput synthesis [1].

Why the (R)-Stereocenter?

The (R)-configuration dictates the 3D vector of the thiomorpholine appendage. When targeting asymmetric biological pockets, the spatial orientation of this bulky group determines target affinity. The (S)-enantiomer often introduces severe steric clashes with the target protein's surface, drastically reducing binding efficacy.

Quantitative Data Summary
PropertyBase Thiomorpholine Scaffold1,1-Dioxide DerivativeCausality / Application Impact
CAS Number 1821825-02-81015443-63-6Standardized sourcing for GMP scale-up.
Molecular Formula C8H18Cl2N2SC8H18Cl2N2O2SOxidation state dictates polarity.
Molecular Weight 245.22 g/mol 277.21 g/mol Low MW allows for integration without exceeding Lipinski's limits.
Salt Form DihydrochlorideDihydrochlorideEnsures aqueous solubility and prevents amine oxidation.
Key Feature Soft hydrogen bond acceptorHigh Topological Polar Surface Area (TPSA)The sulfur atom can be selectively oxidized post-coupling to fine-tune ADME profiles.

Key Application: MDM2-p53 Interaction Inhibitors

One of the most authoritative applications of (R)-4-(Pyrrolidin-3-yl)thiomorpholine is in the synthesis of oncology drugs targeting the MDM2-p53 protein-protein interaction (PPI) .

The MDM2 protein negatively regulates the p53 tumor suppressor via direct binding. The interaction interface is a deep, hydrophobic cleft on the surface of MDM2. Small molecules, such as the 3-imidazolyl-indoles detailed in, utilize the (R)-4-(Pyrrolidin-3-yl)thiomorpholine moiety to project the bulky, sulfur-containing ring into a specific sub-pocket of this cleft [2].

By occupying this space, the inhibitor prevents MDM2 from ubiquitinating p53, thereby restoring p53's ability to induce cell cycle arrest and apoptosis in malignant cells.

MDM2_p53 p53 p53 Tumor Suppressor MDM2 MDM2 (E3 Ligase) p53->MDM2 Binds & Inhibits Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation Degradation Proteasomal Degradation MDM2->Degradation Ubiquitinates p53 Inhibitor Inhibitor with (R)-Pyrrolidin-3-yl-thiomorpholine Inhibitor->p53 Restores Function Inhibitor->MDM2 Blocks Binding Cleft

Fig 1: Mechanism of MDM2-p53 pathway inhibition by (R)-pyrrolidin-3-yl-thiomorpholine derivatives.

Impact on Pharmacokinetics (ADME)

Integrating this specific scaffold into a lead molecule drastically alters its pharmacokinetic profile. The table below outlines the causality behind these ADME shifts.

ADME ParameterShift ObservedMechanistic Causality
Aqueous Solubility Increased The basic pyrrolidine nitrogen becomes protonated at physiological pH, enhancing solvation in the GI tract.
Metabolic Stability Enhanced The steric bulk of the thiomorpholine ring shields the pyrrolidine core from rapid CYP450-mediated N-dealkylation.
Lipophilicity (LogD) Tunable The sulfur atom can be oxidized to a sulfone (1,1-dioxide) [3], lowering LogD to prevent off-target hERG toxicity.

Experimental Methodology: Self-Validating SNAr Coupling

A protocol is only as robust as its validation checkpoints. The following Nucleophilic Aromatic Substitution (SNAr) methodology incorporates continuous feedback loops to ensure both chemical and stereochemical integrity when coupling (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride to an aryl halide core.

Step-by-Step Protocol

Step 1: In Situ Free-Basing

  • Action: Suspend 1.0 eq of the aryl halide core and 1.2 eq of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride in anhydrous DMSO (0.2 M). Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The 2HCl salt is non-nucleophilic. DIPEA scavenges the HCl, liberating the secondary amine of the pyrrolidine while leaving the tertiary amine of the thiomorpholine unreactive.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 85°C under a nitrogen atmosphere for 12 hours.

  • Causality: DMSO provides the necessary polar aprotic environment to stabilize the Meisenheimer complex transition state during the SNAr reaction.

Step 3: Validation Checkpoint 1 (Reaction Monitoring)

  • Action: Sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation: The protocol is validated to proceed to workup only if the LC-MS trace shows >95% consumption of the aryl halide and the emergence of the target mass [M+H]+.

Step 4: Workup & Purification

  • Action: Quench with water and extract with EtOAc. Wash the organic layer with brine to remove residual DMSO and DIPEA salts. Concentrate and purify via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Step 5: Validation Checkpoint 2 (Stereochemical Integrity)

  • Action: Analyze the purified product using Chiral Supercritical Fluid Chromatography (SFC).

  • Self-Validation: Basic conditions and heat can theoretically induce epimerization at the C3 position of the pyrrolidine. The protocol is deemed successful only if Chiral SFC confirms an enantiomeric excess (ee) of >99%, proving the (R)-configuration remained completely intact.

SyntheticWorkflow Start 1. Core Scaffold (e.g., Aryl Halide) Coupling 3. SNAr / Cross-Coupling (Polar Aprotic Solvent, Heat) Start->Coupling Base 2. Free-Basing (Add DIPEA to neutralize HCl) Base->Coupling Reagent (R)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl Reagent->Base Releases Nucleophile Purification 4. Purification (Prep-HPLC) Coupling->Purification Crude Product Validation 5. Self-Validation (LC-MS & Chiral SFC) Purification->Validation Pure Isomer

Fig 2: Self-validating synthetic workflow for coupling the dihydrochloride building block.

Conclusion

The strategic use of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride exemplifies the precision required in modern drug discovery. By understanding the causality behind its salt form, its stereochemical vector, and its tunable sulfur atom, researchers can systematically overcome poor target affinity and suboptimal pharmacokinetics. As demonstrated in its application toward MDM2-p53 inhibition, this privileged scaffold remains an indispensable tool for accessing complex biological targets.

References

  • Title: WO2008119741A2 - 3-imidazolyl-indoles for the treatment of proliferative diseases Source: Google Patents (Novartis AG) URL: [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereospecific Synthesis of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Scope (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Scope

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (CAS: 1821825-02-8) [1] is a highly valuable chiral heterocyclic building block. Featuring both a saturated thiomorpholine ring and a chiral pyrrolidine core, it is frequently utilized in the design of kinase inhibitors, DPP-IV inhibitors, and advanced pharmaceutical intermediates [2].

Synthesizing this compound requires strict stereocontrol to ensure the final product maintains high enantiomeric excess (ee). This application note details a robust, field-proven, three-step "chiral pool" synthesis starting from commercially available (S)-1-Boc-3-pyrrolidinol.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around a highly stereospecific sequence that programs the stereochemistry to invert during a nucleophilic substitution (SN2) step.

Synthesis_Workflow A (S)-1-Boc-3-pyrrolidinol (Chiral Pool) B (S)-1-Boc-3-pyrrolidinyl mesylate A->B MsCl, Et₃N DCM, 0 °C C (R)-1-Boc-3-(thiomorpholino) pyrrolidine B->C Thiomorpholine, K₂CO₃ DMF, 80 °C (SN2) D (R)-4-(Pyrrolidin-3-yl) thiomorpholine • 2HCl C->D 4M HCl/Dioxane RT

Figure 1. Three-step synthesis workflow from (S)-1-Boc-3-pyrrolidinol to the target dihydrochloride.

Causality Behind Experimental Choices
  • Activation via Mesylation: The secondary hydroxyl group of the starting material is converted to a methanesulfonate (mesylate). Mesylation is explicitly chosen over triflation [3]. While triflates are superior leaving groups, they are excessively reactive and often trigger unwanted elimination (E2) pathways on pyrrolidine rings. The mesylate provides the perfect thermodynamic balance: stable enough to isolate, yet reactive enough for SN2.

  • Stereochemical Inversion (Walden Inversion): Thiomorpholine acts as the nucleophile. The rigid, cyclic geometry of the pyrrolidine ring heavily favors a clean backside attack. This ensures a near-quantitative Walden inversion, converting the (S)-stereocenter directly into the desired (R)-configuration.

  • Anhydrous Salt Formation: Global deprotection utilizing 4M HCl in dioxane cleanly cleaves the tert-butyloxycarbonyl (Boc) group and simultaneously protonates both the pyrrolidine and thiomorpholine nitrogens. This generates a highly crystalline dihydrochloride salt that naturally precipitates, making the final step self-validating and bypassing the need for complex chromatography.

SN2_Mechanism Nu Nucleophile Thiomorpholine TS Transition State Partial C-N / C-O bonds Nu->TS Backside Attack SM Substrate (S)-Mesylate SM->TS C-O Bond Lengthening Prod Product (R)-Inverted Stereocenter TS->Prod Walden Inversion LG Leaving Group Mesylate Anion TS->LG Departure

Figure 2. SN2 Walden inversion mechanism at the C3 position of the pyrrolidine ring.

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Objective: Activate the secondary alcohol for nucleophilic displacement.

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve (S)-1-Boc-3-pyrrolidinol (1.0 equiv, 10.0 g, 53.4 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N, 1.5 equiv, 11.2 mL). Insight: Et₃N acts as an acid scavenger to neutralize the HCl generated during the reaction.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 equiv, 4.96 mL) dropwise over 15 minutes. Insight: Dropwise addition is critical to prevent thermal spikes that could lead to localized degradation or side reactions.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting pale yellow oil is used directly in the next step without further purification.

Step 2: Synthesis of (R)-tert-butyl 3-(thiomorpholino)pyrrolidine-1-carboxylate

Objective: Execute the SN2 displacement to install the thiomorpholine ring and invert the stereocenter.

  • Preparation: Dissolve the crude (S)-mesylate (approx. 53.4 mmol) in anhydrous N,N-dimethylformamide (DMF, 80 mL). Insight: DMF provides a highly polar aprotic environment, which significantly accelerates SN2 kinetics by leaving the nucleophile unsolvated and highly reactive.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 14.8 g) followed by thiomorpholine (1.5 equiv, 8.26 g). Insight: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to scavenge the methanesulfonic acid byproduct but weak enough to prevent E2 elimination of the mesylate.

  • Heating: Heat the reaction mixture to 80 °C and stir vigorously for 12–16 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (EtOAc, 200 mL). Wash the organic layer extensively with water (4 × 100 mL) to remove the DMF, followed by a brine wash (100 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to yield the pure (R)-intermediate as a viscous oil.

Step 3: Synthesis of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Objective: Cleave the Boc protecting group and isolate the target compound as a stable salt.

  • Preparation: Dissolve the purified (R)-Boc-intermediate (10.0 g, 36.7 mmol) in a minimal amount of anhydrous diethyl ether or DCM (30 mL).

  • Deprotection: Cool to 0 °C and slowly add 4M HCl in dioxane (10.0 equiv, 92 mL). Insight: Anhydrous HCl is mandatory to prevent hydrolytic side reactions. The excess HCl ensures complete protonation of both the pyrrolidine and thiomorpholine nitrogen atoms.

  • Reaction: Stir the mixture at room temperature for 4 hours. Self-Validation: As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the highly polar dihydrochloride salt will precipitate out of the non-polar solvent mixture as a white solid.

  • Isolation: Add an additional 50 mL of cold diethyl ether to maximize precipitation. Filter the suspension through a Büchner funnel, wash the filter cake with cold diethyl ether (2 × 30 mL), and dry the solid under high vacuum at 40 °C to afford the final product.

Data Presentation & Analytical Markers

The table below summarizes the expected quantitative data, physical states, and key analytical markers for quality control at each step of the synthesis.

ParameterStep 1: MesylationStep 2: SN2 SubstitutionStep 3: Deprotection (Final)
Intermediate / Product (S)-Mesylate(R)-Boc-IntermediateTarget Dihydrochloride
Physical State Pale yellow oilViscous colorless oilWhite crystalline solid
Typical Yield 90 – 95% (Crude)65 – 75%85 – 95%
Purification Method Aqueous WorkupSilica Gel ChromatographyPrecipitation & Filtration
Key Analytical Marker ¹H-NMR: Downshift of C3-H (~5.2 ppm)LC-MS: [M+H]⁺ = 273.1 m/z¹H-NMR: Disappearance of Boc peak (1.4 ppm)
Stereochemical Integrity Retention of (S) config.Inversion to (R) config.Retention of (R) config.

References

  • Novartis AG. "3-imidazolyl-indoles for the treatment of proliferative diseases". United States Patent US8053457B2, 2009.
Application

Using (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride as a chiral building block

Application Note: (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride as an sp³-Enriched Chiral Building Block Strategic Rationale: Escaping Flatland Modern drug discovery relies heavily on increasing the fraction of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride as an sp³-Enriched Chiral Building Block

Strategic Rationale: Escaping Flatland

Modern drug discovery relies heavily on increasing the fraction of sp³-hybridized carbons (Fsp³) to improve target selectivity, aqueous solubility, and overall clinical success rates[1]. The building block (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (CAS 1821825-02-8)[2] represents a highly versatile, dual-heterocycle scaffold that perfectly aligns with this paradigm. By coupling a pyrrolidine ring with a thiomorpholine moiety, this molecule provides a rigid 3D vector driven by the (R)-configured chiral center at the C3 position of the pyrrolidine[1].

This specific spatial arrangement allows medicinal chemists to systematically explore chemical diversity and optimize pharmacophore space[3]. The scaffold offers orthogonal reactivity: the secondary amine of the pyrrolidine serves as a primary handle for electrophilic attachment, while the thiomorpholine sulfur acts as a tunable site for modulating pharmacokinetics (PK) and hydrogen-bonding profiles[4].

Physicochemical Profiling and Property Tuning

The parent dihydrochloride salt is highly polar and water-soluble. However, during lead optimization, tuning the lipophilicity (LogD) and metabolic stability is critical. The thiomorpholine sulfur can be selectively oxidized to a sulfoxide or a sulfone (1,1-dioxide) (CAS 1015443-63-6)[5]. This transformation systematically alters the hydrogen-bond acceptor (HBA) count and topological polar surface area (TPSA) without changing the core geometry.

Table 1: Quantitative Property Modulation via Sulfur Oxidation (Theoretical Values)

Scaffold VariantFsp³HBDHBATPSA (Ų)Relative LogPPrimary Application
Parent Thioether 1.0012~27.0HighestFragment screening, lipophilic pocket targeting
Sulfoxide (S=O) 1.0013~44.1ModeratePolarity tuning, introducing a chiral sulfur axis
Sulfone (1,1-Dioxide) 1.0014~69.5LowestAqueous solubility enhancement, rigid H-bonding

Experimental Protocols: A Self-Validating System

To utilize this building block effectively, synthetic workflows must account for the dihydrochloride salt form and the differential nucleophilicity of the two nitrogen atoms.

Protocol A: Regioselective N-Arylation via SNAr

Objective: Functionalize the pyrrolidine nitrogen while leaving the thiomorpholine intact. Causality & Design: The pyrrolidine contains a secondary amine, which is sterically less hindered and more nucleophilic than the tertiary amine connecting the two rings. Because the starting material is a dihydrochloride salt[2], at least 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are strictly required: two equivalents to neutralize the salt and liberate the free bases, and one equivalent to scavenge the HCl generated during the SNAr reaction.

Step-by-step Methodology:

  • Preparation : Suspend (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Neutralization : Add DIPEA (3.5 eq, 3.5 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete dissolution and liberation of the free amine.

  • Electrophile Addition : Add the heteroaryl chloride (e.g., 2-chloropyrimidine) (1.1 eq, 1.1 mmol).

  • Reaction : Heat the mixture to 80 °C for 4–6 hours.

  • Validation : Monitor via LC-MS. The system is self-validating: successful regioselective coupling will show a single major product peak corresponding to the [M+H]+ of the N-arylated product. If di-arylation occurs (highly unlikely due to the tertiary nature of the thiomorpholine nitrogen), a higher mass peak will appear.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine (5 x 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Sulfur Oxidation to 1,1-Dioxide

Objective: Convert the thioether to a sulfone to decrease LogP and increase TPSA[4]. Causality & Design: Oxidizing sulfur in the presence of basic amines risks unwanted N-oxidation. To prevent this, the reaction is performed under acidic conditions where the amines are protonated (rendering them electron-deficient and unreactive toward electrophilic oxidants). Oxone (potassium peroxymonosulfate) is the ideal reagent here, as it is highly chemoselective for sulfur over protonated amines in aqueous media.

Step-by-step Methodology:

  • Preparation : Dissolve the N-functionalized intermediate (1.0 eq, 1.0 mmol) in a 1:1 mixture of Methanol and 0.1 M aqueous HCl (10 mL). The acidic medium ensures the thiomorpholine nitrogen remains protonated.

  • Oxidation : Cool the solution to 0 °C. Add Oxone (2.5 eq, 2.5 mmol) portion-wise over 10 minutes. (Note: 2.0 eq are theoretically required for sulfone; 2.5 eq ensures completion).

  • Reaction : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation : Monitor via TLC and LC-MS. The intermediate sulfoxide (+16 Da) will rapidly form, followed by the final sulfone (+32 Da). The complete disappearance of the +16 Da peak validates the end of the reaction.

  • Workup : Quench excess oxidant with saturated aqueous Na₂S₂O₃ (5 mL). Basify the mixture to pH 8 using saturated aqueous NaHCO₃, extract with dichloromethane (3 x 15 mL), dry over MgSO₄, and concentrate to yield the 1,1-dioxide derivative[5].

Visualizing the Scaffold Logic

Workflow A Parent Scaffold (CAS 1821825-02-8) B Pyrrolidine N-Functionalization A->B SNAr/Acylation (Regioselective) C Thiomorpholine S-Oxidation A->C Oxone/mCPBA (Chemoselective) D Library Generation (Amides/Ureas) B->D E PK/ADME Tuning (Sulfones) C->E F Optimized Lead D->F SAR E->F ADME

Fig 1. Divergent synthetic workflow for library generation using the chiral building block.

Pharmacophore N1 Pyrrolidine NH Electrophilic Attachment Site C3 Chiral C3 Center 3D Spatial Director (R-config) N1->C3 Scaffold Core N2 Thiomorpholine N Basic pKa Modulator C3->N2 sp3 Vector Projection S1 Thiomorpholine S Oxidation / H-Bonding Site N2->S1 Heterocyclic Ring

Fig 2. Pharmacophore vector mapping of the dual-heterocycle scaffold.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central (PMC).[Link]

  • Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.[Link]

  • Cebeci, Y. U., et al. (2025). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

Sources

Method

Cross-coupling reaction conditions for (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Application Note: Optimized Cross-Coupling Strategies for (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride Executive Summary (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly versatile, chiral diamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Cross-Coupling Strategies for (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Executive Summary

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly versatile, chiral diamine building block utilized in the design of advanced pharmaceutical agents. However, incorporating this moiety via C–N bond formation presents a trifecta of synthetic hurdles: the management of a highly acidic dihydrochloride salt, steric hindrance adjacent to the secondary pyrrolidine amine, and the severe tendency of the thiomorpholine thioether to poison transition metal catalysts. This application note provides field-proven, self-validating protocols for the N-arylation of this substrate, detailing the mechanistic rationale behind base stoichiometry and ligand selection required to achieve high-yielding Buchwald-Hartwig aminations and metal-free Nucleophilic Aromatic Substitutions (SNAr).

Mechanistic Insights: Overcoming Sulfur Poisoning and Salt Effects

The Buchwald-Hartwig amination is the premier method for constructing sp²-C–N bonds when classical SNAr is unviable due to the lack of activating electron-withdrawing groups on the aryl halide[1]. However, applying this methodology to unoxidized thiomorpholine derivatives requires careful mechanistic planning.

The Dihydrochloride Challenge The substrate is supplied as a dihydrochloride salt to protect the amines from oxidation and degradation. Direct use in cross-coupling requires in situ free-basing. A common point of failure is underestimating the base stoichiometry. To successfully drive the catalytic cycle, the reaction requires sufficient strong base (e.g., NaOtBu or LiHMDS) to neutralize the two equivalents of HCl before the base can participate in the deprotonation of the amine-palladium complex.

Catalyst Poisoning by Thioethers Palladium catalysts are highly susceptible to deactivation by sulfur-containing substrates[2]. The lone electron pairs on the thiomorpholine sulfur can outcompete the pyrrolidine nitrogen for coordination to the electrophilic Pd(II) intermediate. This forms a highly stable, off-cycle Pd–S dead-end complex, halting the catalytic cycle at the oxidative addition or amine binding step.

Ligand Selection Rationale To circumvent sulfur poisoning, the selection of sterically demanding, electron-rich ligands is non-negotiable[3]. Biaryl phosphines such as RuPhos or BrettPhos possess a massive steric profile. This bulk physically blocks the flexible thiomorpholine ring from adopting a conformation that allows sulfur coordination, forcing the palladium center to interact exclusively with the desired secondary nitrogen of the pyrrolidine ring.

Workflow Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII AmineBind N-Coordination (Productive Pathway) PdII->AmineBind Bulky Ligand (e.g., RuPhos) Poison S-Coordination (Catalyst Poisoning) PdII->Poison Small Ligand (e.g., dppf) Deprot Deprotonation by NaOtBu AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 1: Divergent pathways in the Buchwald-Hartwig catalytic cycle highlighting sulfur poisoning.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Designed for unactivated or electron-rich aryl bromides and chlorides.

  • Preparation of the Pre-catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd₂(dba)₃ (2.5 mol%, yielding 5.0 mol% Pd) and RuPhos (6.0 mol%). Add anhydrous toluene (2 mL/mmol) and stir at room temperature for 15 minutes.

    • Causality Note: A deep red-to-orange color shift validates the formation of the active L_nPd(0) species. Pre-activation prevents the unliganded palladium from aggregating into inactive palladium black.

  • Substrate & Base Addition: To a separate argon-purged flask, add the aryl halide (1.0 equiv), (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (1.2 equiv), and sodium tert-butoxide (NaOtBu, 4.0 equiv).

    • Causality Note: 4.0 equivalents of NaOtBu are strictly required: 2.4 equiv to neutralize the dihydrochloride salt, 1.0 equiv to drive the catalytic deprotonation step, and a 0.6 equiv excess to buffer against ambient moisture.

  • Coupling Initiation: Transfer the pre-activated catalyst solution to the substrate flask via syringe. Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–16 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the aryl halide and the emergence of the [M+H]⁺ peak of the product validate successful C–N coupling. If the reaction stalls at <50% conversion, test for residual base by spotting an aliquot on wet pH paper; if pH < 9, the salt neutralization was incomplete, and an additional 0.5 equiv of NaOtBu must be added.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium and inorganic salts. Wash the organic filtrate with saturated aqueous NaHCO₃ to ensure the product remains free-based, dry over Na₂SO₄, and concentrate in vacuo.

Setup Salt Amine·2HCl Salt Base Add Excess Base (4.0 equiv NaOtBu) Salt->Base FreeBase In Situ Free Base Base->FreeBase Catalyst Pd2(dba)3 / RuPhos Aryl Halide FreeBase->Catalyst Cross-Coupling Product Coupled Product Catalyst->Product

Figure 2: Experimental workflow for in situ neutralization and cross-coupling.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Designed as a metal-free alternative for electron-deficient aryl halides (e.g., ortho/para-fluoronitrobenzenes, chloropyridines).

  • Reaction Assembly: In a round-bottom flask, dissolve the electron-deficient aryl halide (1.0 equiv) and (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (1.1 equiv) in anhydrous DMSO (3 mL/mmol).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv) dropwise.

    • Causality Note: DIPEA is chosen over inorganic bases like K₂CO₃ because it maintains homogeneity in DMSO, ensuring rapid and complete in situ free-basing of the dihydrochloride salt without forming insoluble clumps that trap the substrate.

  • Heating & Monitoring: Heat the mixture to 80 °C. The reaction is typically self-validating through a distinct color change (often deep yellow/orange for nitroaromatic adducts) within the first 30 minutes.

  • Workup: Quench by pouring the mixture into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove residual DMSO), dry, and concentrate.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the Buchwald-Hartwig amination of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride with a standard unactivated aryl bromide. It quantitatively demonstrates the necessity of bulky ligands to prevent sulfur poisoning.

Table 1: Catalyst and Ligand Optimization for C–N Coupling

Catalyst PrecursorLigandBaseEquiv. BaseTemp (°C)Conversion (%)Mechanistic Outcome
Pd(dppf)Cl₂None (dppf inherent)NaOtBu4.0100< 5%Failed: Severe S-Pd poisoning due to wide bite angle and low steric bulk.
Pd₂(dba)₃BINAPCs₂CO₃4.011025%Poor: Insufficient steric shielding of the Pd center.
Pd₂(dba)₃XantphosNaOtBu4.010068%Moderate: Rigid bite angle partially blocks sulfur coordination.
Pd(OAc)₂BrettPhosLiHMDS4.09092%Excellent: High steric bulk completely favors N-binding.
Pd₂(dba)₃ RuPhos NaOtBu 4.0 90 > 95% Optimal: Ideal balance of electronics and sterics for secondary amines.

Sources

Application

Preclinical In Vivo Pharmacokinetic and Dosing Protocol for (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Target Audience: Pharmacokineticists, medicinal chemists, and preclinical drug development scientists. Application: Fragment-Based Drug Discovery (FBDD), early-stage ADME profiling, and lead elaboration.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, medicinal chemists, and preclinical drug development scientists. Application: Fragment-Based Drug Discovery (FBDD), early-stage ADME profiling, and lead elaboration.

Introduction & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocyclic building blocks are critical starting points for developing targeted therapeutics[1]. (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (and its 1,1-dioxide derivative) represents a highly polar, basic diamine fragment frequently utilized to probe target binding pockets or enhance the aqueous solubility of larger lead molecules[2].

Before elaborating this fragment into a complex active pharmaceutical ingredient (API), establishing its baseline in vivo pharmacokinetic (PK) profile is essential. Because fragments inherently possess lower binding affinities, they must achieve high systemic exposures to demonstrate target engagement in vivo[1]. This application note details a self-validating, step-by-step protocol for assessing the intravenous (IV) and oral (PO) pharmacokinetics of this specific thiomorpholine derivative in murine models.

Physicochemical Profiling & Formulation Strategy

The success of any in vivo dosing campaign hinges on the formulation. The causality here is straightforward: the physical state of the compound dictates the vehicle, which in turn dictates the reliability of the PK data[3].

Because (R)-4-(Pyrrolidin-3-yl)thiomorpholine is supplied as a dihydrochloride salt , it is fully ionized at physiological pH. This imparts exceptional aqueous solubility, negating the need for complex, membrane-disrupting excipients (e.g., Tween-80, Cremophor EL, or high concentrations of DMSO) that can artificially alter absorption kinetics or induce vehicle-related toxicity[2].

Table 1: Formulation & Dosing Parameters
ParameterValue / SpecificationMechanistic Rationale
Compound MW 245.21 g/mol (277.21 for 1,1-dioxide)Adheres strictly to the "Rule of 3" for FBDD.
Salt State DihydrochlorideMaximizes dipole-dipole interactions with aqueous media.
Dosing Vehicle 0.9% Sterile Saline (pH 6.5 - 7.0)Prevents excipient-induced PK artifacts; isotonic for IV use.
IV Dose 2 mg/kg (Admin Volume: 5 mL/kg)Ensures linear PK without saturating hepatic clearance mechanisms.
PO Dose 10 mg/kg (Admin Volume: 10 mL/kg)Provides a 5x multiple to accurately calculate absolute bioavailability (F%).
Experimental Workflow: A Self-Validating System

To ensure absolute trustworthiness in the generated PK parameters (Clearance, Volume of Distribution, and Bioavailability), this protocol integrates a Dose Formulation Verification step. If the administered dose is assumed rather than analytically verified, the entire downstream compartmental model becomes invalid.

Workflow Prep Formulation Prep: Dissolve in 0.9% Saline QC QC Check: LC-MS/MS Dose Verification Prep->QC Animal Animal Acclimation (C57BL/6 Mice, Fasted) QC->Animal Dosing Administration IV: 2 mg/kg | PO: 10 mg/kg Animal->Dosing Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis LC-MS/MS Bioanalysis (PK Parameter Calculation) Sampling->Analysis

Preclinical in vivo dosing and self-validating PK workflow.

Step-by-Step Methodology

Phase I: Formulation and Quality Control

  • Weighing: Accurately weigh 2.0 mg of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride using a microbalance.

  • Dissolution: Add 2.0 mL of 0.9% sterile saline to achieve a 1.0 mg/mL stock solution. Vortex for 60 seconds. The high polarity of the dihydrochloride salt will result in immediate, clear dissolution.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility for IV administration.

  • Self-Validation (QC Check): Extract a 10 µL aliquot, dilute 1:1000 in 50% Acetonitrile/Water, and analyze via LC-MS/MS against a standard curve. Proceed to dosing only if the measured concentration is within ±10% of the nominal 1.0 mg/mL.

Phase II: Animal Preparation and Dosing

  • Acclimation & Fasting: Use male C57BL/6 mice (8-10 weeks old, ~25g). Fast the PO cohort for 12 hours prior to dosing. Causality: Food in the gastric cavity binds basic amine fragments, altering gastric pH and delaying emptying, which causes erratic Tmax​ and Cmax​ profiles.

  • Intravenous (IV) Dosing: Warm the mouse tail using a heat lamp to dilate the lateral tail vein. Inject 5 mL/kg (125 µL for a 25g mouse) of the 0.4 mg/mL diluted formulation smoothly over 5 seconds using a 27G needle.

  • Oral (PO) Dosing: Administer 10 mL/kg (250 µL for a 25g mouse) of the 1.0 mg/mL formulation directly into the stomach using an 18G stainless steel oral gavage bulb-tipped needle.

Phase III: Serial Microsampling

  • Technique: Utilize the saphenous vein microsampling technique. Causality: This allows for 15-20 µL of blood to be drawn at multiple timepoints from the same animal, drastically reducing inter-subject variability compared to terminal cardiac puncture.

  • Matrix: Collect blood into K2-EDTA coated microvette tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma at -80°C.

Table 2: Serial Blood Sampling Matrix
Timepoint (h)Route AdministeredPharmacokinetic Purpose
Pre-dose (0) IV, POEstablishes a baseline blank for LC-MS/MS background subtraction.
0.083 (5 min) IV onlyCaptures the initial distribution phase; critical for C0​ extrapolation.
0.25, 0.5 IV, POCaptures Tmax​ for oral absorption; early tissue distribution for IV.
1, 2, 4 IV, PODefines the alpha-to-beta transition phase (distribution to elimination).
8, 24 IV, POAccurately defines the terminal elimination half-life ( T1/2​ ).
ADME Mechanistic Pathway & Bioanalysis

Once administered, the basic diamine structure of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dictates its in vivo journey. At physiological pH (7.4), the pyrrolidine nitrogen (pKa ~10.4) remains protonated. This positive charge limits passive diffusion across lipophilic barriers (like the blood-brain barrier) unless actively transported, but promotes rapid renal clearance of the unchanged fragment.

ADME PO Oral Dosing (PO) GI GI Tract Absorption PO->GI IV Intravenous (IV) Blood Systemic Circulation (Central Compartment) IV->Blood 100% GI->Blood F% Tissue Tissue Distribution (Peripheral) Blood->Tissue Vd Hepatic Hepatic Metabolism Blood->Hepatic CYP/FMO Renal Renal Excretion Blood->Renal Unchanged Fragment Tissue->Blood Redistribution

ADME pathway for basic amine fragments in murine models.

Bioanalytical Extraction (Protein Precipitation): To quantify the fragment, plasma samples (10 µL) are crashed with 50 µL of cold Acetonitrile containing an internal standard (e.g., a deuterated analog or generic polar amine). Following centrifugation (15,000 x g, 10 min), the supernatant is injected onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Standard C18 reverse-phase columns often fail to retain highly polar, low-MW fragments like thiomorpholines; HILIC ensures proper retention and peak shape for accurate MS/MS integration.

References
  • Buy (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl (EVT-13957724) - EvitaChem Source: EvitaChem URL:[2]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Source: Frontiers in Pharmacology URL:[1]

  • Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) Source: PMC (National Institutes of Health) URL:[3]

Sources

Method

Application Note: Vectorizing KDM5B for Targeted Protein Degradation Using (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Chemical Biology & Targeted Protein Degradation (TPD) Introduction: Overcoming Non-Enzymatic Oncogenic Functions Lysine-specific d...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Chemical Biology & Targeted Protein Degradation (TPD)

Introduction: Overcoming Non-Enzymatic Oncogenic Functions

Lysine-specific demethylase 5B (KDM5B) is a critical epigenetic regulator that demethylates histone 3 lysine 4 (H3K4), acting as a transcriptional repressor for various tumor suppressor genes. Beyond its enzymatic activity, KDM5B possesses non-enzymatic scaffolding functions that inhibit STING-induced intrinsic immune responses, promoting tumor immune escape in prostate cancer and other malignancies[1].

Traditional small-molecule inhibitors (e.g., CPI-455 or TK-129) only block the catalytic domain, leaving the oncogenic scaffolding functions intact. To address this, the field of Targeted Protein Degradation (TPD) has pivoted toward KDM5B PROTACs (Proteolysis Targeting Chimeras). A breakthrough in this domain is the development of GT-653 , an efficacious KDM5B degrader[2]. Central to the synthesis of these advanced degraders is the highly specific building block (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (CAS: 1821825-02-8)[3].

This application note details the structural rationale, synthesis workflow, and self-validating degradation protocols for utilizing this pyrrolidin-thiomorpholine scaffold in PROTAC development.

Structural Rationale & Mechanistic Insights

Causality in Scaffold Selection

The choice of (R)-4-(Pyrrolidin-3-yl)thiomorpholine is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in the KDM5B catalytic pocket[4].

  • The Pyrrolidine Core (Warhead Anchoring): The pyrrolidine ring is essential for maintaining high-affinity binding to the KDM5B active site. Ring-opening or substitution of this central pyrrolidine completely abolishes inhibitory activity[4]. The secondary amine of the pyrrolidine serves as the primary site for acylation with pyrazole-based pharmacophores.

  • The Thiomorpholine Ring (Exit Vector): In PROTAC design, the warhead must be linked to an E3 ligase ligand without inducing steric clashes that prevent target engagement. The thiomorpholine ring acts as a rigid, sterically defined extension. Its constrained chair conformation minimizes the entropic penalty of binding while directing the attached PROTAC linker (e.g., PEG or alkyl chains) out of the KDM5B binding pocket toward the solvent-exposed region.

  • Dihydrochloride Salt Form: Supplied as a dihydrochloride salt[3], the building block exhibits high shelf stability and aqueous solubility, preventing the oxidative degradation often seen in free thiomorpholines.

Mechanism of Action

Upon cellular entry, PROTACs utilizing this scaffold (such as GT-653) form a ternary complex between KDM5B and an E3 ligase (e.g., CRBN or VHL). This proximity induces polyubiquitination and subsequent proteasomal degradation of KDM5B, leading to the restoration of H3K4me3 levels and the robust activation of the Type-I Interferon (IFN) signaling pathway via STING[2].

PROTAC_Workflow BB (R)-4-(Pyrrolidin-3-yl) thiomorpholine 2HCl Neutralization Neutralization (DIPEA) BB->Neutralization Warhead Warhead Assembly (Amide Coupling) Neutralization->Warhead Pyrazole Core Linker Linker Conjugation (PEG/Alkyl) Warhead->Linker Exit Vector PROTAC Ternary Degrader (e.g., GT-653) Linker->PROTAC E3 Ligand

Workflow for synthesizing KDM5B PROTACs using the pyrrolidin-thiomorpholine scaffold.

Quantitative Profiling: Inhibitor vs. PROTAC

The transition from a traditional inhibitor to a PROTAC utilizing the pyrrolidin-thiomorpholine linkage fundamentally alters the pharmacological profile. The table below summarizes the comparative quantitative data for the parent inhibitor versus the GT-653 PROTAC in 22RV1 prostate cancer cells.

Compound ProfileKDM5B IC₅₀ (Enzymatic)KDM5B DC₅₀ (Degradation)Dₘₐₓ (10 μM)Cellular Phenotype
Parent Inhibitor < 50 nMN/A (No degradation)0%Enzymatic inhibition only; STING repressed
GT-653 PROTAC > 100 nM (Shifted)~1.5 μM68.35%H3K4me3 ↑, Type-I IFN activated

Data synthesized from established KDM5B degradation assays[2][5]. Note the intentional trade-off: PROTACs often exhibit reduced raw enzymatic inhibition (IC₅₀) due to linker bulk, but achieve profound phenotypic responses via target depletion (DC₅₀).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every degradation assay must include mechanistic rescue controls to prove that target depletion is exclusively driven by the ubiquitin-proteasome system (UPS) rather than off-target cytotoxicity.

Protocol A: Chemical Conjugation Strategy for Warhead Assembly

Objective: Neutralize the dihydrochloride salt and couple it to a pyrazole-based KDM5B pharmacophore.

  • Free-Basing: Suspend 1.0 eq of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Stir for 15 minutes to fully liberate the secondary pyrrolidine amine.

  • Activation: In a separate flask, dissolve 1.0 eq of the pyrazole-carboxylic acid core in DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated ester solution to the free-based amine. Stir at room temperature for 4–6 hours under inert atmosphere (N₂).

  • Validation: Monitor reaction completion via LC-MS. The rigid thiomorpholine ring prevents unwanted intramolecular cyclizations, ensuring high yields of the target amide.

  • Linker Attachment: The resulting intermediate is subsequently conjugated to a pre-assembled Linker-E3 Ligand module (e.g., PEG-Pomalidomide) via standard cross-coupling or nucleophilic substitution at the designated exit vector.

Protocol B: Self-Validating Cellular Degradation Assay

Objective: Quantify KDM5B degradation and validate the ternary complex mechanism in 22RV1 cells.

  • Cell Seeding: Seed 22RV1 prostate cancer cells in 6-well plates at a density of 3×105 cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment (Dose-Response): Treat cells with the synthesized PROTAC (e.g., GT-653) at concentrations ranging from 0.1 μM to 10 μM for 24 hours. Use 0.1% DMSO as the vehicle control.

  • Mechanistic Rescue Controls (Critical Step):

    • Proteasome Inhibition: Pre-treat a parallel well with 10 μM MG132 for 2 hours prior to PROTAC addition.

    • Neddylation Inhibition: Pre-treat with 1 μM MLN4924 to block cullin-RING ligase activity.

    • Competition Assay: Co-treat with 10-fold excess of the free parent inhibitor or free E3 ligand (e.g., Pomalidomide) to block ternary complex formation.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to collect the supernatant.

  • Western Blotting: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against KDM5B, H3K4me3, STING, and β-actin (loading control).

  • Data Interpretation: True PROTAC-mediated degradation is confirmed only if KDM5B depletion is reversed in the MG132, MLN4924, and competition control wells.

Mechanism PROTAC GT-653 PROTAC Ternary Ternary Complex [KDM5B : GT-653 : CRBN/VHL] PROTAC->Ternary Target Engagement Proteasome Proteasomal Degradation Ternary->Proteasome Polyubiquitination H3K4 ↑ H3K4me3 Levels Proteasome->H3K4 Loss of Demethylase STING ↑ STING / IFN Pathway Proteasome->STING Loss of Repression

Mechanism of GT-653-mediated KDM5B degradation and subsequent STING pathway activation.

Conclusion

The integration of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride into PROTAC design represents a masterclass in structural vectorization. By satisfying the stringent binding requirements of the KDM5B pocket while providing a rigid, predictable exit vector, this scaffold enables the synthesis of highly efficient degraders like GT-653. These degraders successfully bridge the gap between epigenetic modulation and immuno-oncology, offering a powerful tool to dismantle the non-enzymatic scaffolding functions of KDM5B and reactivate tumor immune recognition.

References

  • Guan, T., et al. "Discovery of an efficacious KDM5B PROTAC degrader GT-653 up-regulating IFN response genes in prostate cancer." European Journal of Medicinal Chemistry, 2024.[Link]

  • Xie, J., et al. "Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis." Journal of Medicinal Chemistry, 2022.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Yield Optimization for (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of (R)-4-(Pyrrolidin-3-yl)th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride .

Synthesizing enantiopure 3-substituted pyrrolidines is notoriously challenging due to competing elimination reactions and the risk of racemization. To achieve high enantiomeric excess (ee) and maximize yield, the industry-standard approach avoids racemic reductive amination or highly toxic mustard gas alkylation. Instead, we utilize a chiral pool SN​2 inversion strategy starting from (S)-1-Boc-3-pyrrolidinol [1].

Below is the validated workflow, followed by troubleshooting FAQs, quantitative optimization data, and detailed experimental protocols.

Core Synthesis Workflow

The synthesis relies on the activation of the (S)-hydroxyl group into a good leaving group (mesylate), followed by a stereospecific SN​2 nucleophilic attack by thiomorpholine. This results in a Walden inversion, yielding the desired (R)-configuration.

Figure 1: Three-step synthesis workflow from (S)-1-Boc-3-pyrrolidinol to the final (R)-dihydrochloride salt.

Troubleshooting Guides & FAQs

Q1: Why is my yield so low during the substitution step, and what is the major byproduct? A: The most common cause of low yield in this step is the competition between the desired SN​2 substitution and an undesired E2 elimination. Because the pyrrolidine ring is sterically hindered, strong bases (like NaH) or excessive heat will cause the base to abstract a neighboring proton rather than allowing thiomorpholine to attack the carbon center. This results in the formation of 1-Boc-2,5-dihydro-1H-pyrrole (the elimination byproduct). Solution: Switch to a mild, sterically hindered, homogeneous base like N,N-Diisopropylethylamine (DIPEA) and strictly control the reaction temperature to 80°C in a polar aprotic solvent like DMF.

Figure 2: Mechanistic divergence between the desired SN​2 nucleophilic attack and the competing E2 elimination.

Q2: How do I prevent racemization and maintain a high enantiomeric excess (ee)? A: Racemization occurs if the reaction shifts from an SN​2 mechanism to an SN​1 mechanism. If the leaving group is too labile (e.g., triflate) or the solvent is highly ionizing without being nucleophilic, a planar carbocation intermediate forms, leading to a racemic mixture. Solution: Stick to the mesylate (MsO-) or tosylate (TsO-) leaving groups. They provide the perfect balance of reactivity and stability to enforce a strict SN​2 inversion [1].

Q3: I am seeing a +16 Da mass impurity in my LC-MS analysis. What is it? A: A +16 Da shift is the classic signature of sulfur oxidation. The sulfur atom in the thiomorpholine ring is highly susceptible to atmospheric oxidation, converting to a sulfoxide (and eventually a +32 Da sulfone) [2]. Solution: Degas your DMF prior to the substitution step and run the reaction under a strict Argon or Nitrogen atmosphere. Store the final dihydrochloride salt in an inert atmosphere [3].

Q4: Why is my final dihydrochloride salt sticky and difficult to weigh? A: The dihydrochloride salt of this scaffold is highly hygroscopic [2]. If water is present during the Boc-deprotection step, or if the product is exposed to ambient humidity, it will form a sticky gum. Solution: Use strictly anhydrous 4M HCl in dioxane. Precipitate the final salt by adding an anhydrous anti-solvent (like MTBE or diethyl ether) directly to the reaction mixture, filter rapidly under a stream of nitrogen, and dry in a vacuum oven at 40°C.

Quantitative Optimization Data: Substitution Step

The table below summarizes the causality between reaction conditions and the resulting yield/enantiomeric excess during the critical Step 2 ( SN​2 substitution).

Condition ProfileBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Primary Failure Mode
A (Sub-optimal) K2​CO3​ Acetonitrile8045%>98%Heterogeneous base leads to sluggish, incomplete reaction.
B (Sub-optimal) NaHTHF6520%>98%Strong base triggers massive E2 elimination.
C (Sub-optimal) DIPEAToluene10055%85%High heat in non-polar solvent promotes partial SN​1 racemization.
D (Optimized) DIPEA DMF 80 88% >99% Optimal SN​2 kinetics; minimal elimination.
Detailed Experimental Protocols

These self-validating protocols are engineered to ensure reproducibility and high chemical fidelity.

Step 1: Synthesis of (S)-1-Boc-3-pyrrolidinyl mesylate
  • Setup: Charge a flame-dried, argon-purged round-bottom flask with (S)-1-Boc-3-pyrrolidinol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 eq) and cool the mixture to 0°C using an ice-water bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes. Mechanistic note: The slow addition prevents localized heating, which can cause premature degradation of the mesylate [1].

  • Workup: Stir for 1 hour at 0°C. Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Use the crude mesylate immediately in the next step to prevent degradation.

Step 2: SN​2 Substitution (Inversion to R-Configuration)
  • Setup: Dissolve the crude (S)-1-Boc-3-pyrrolidinyl mesylate (1.0 eq) in anhydrous, degassed DMF (0.2 M).

  • Reagent Addition: Add Thiomorpholine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Heat the reaction mixture to 80°C under an argon atmosphere for 12-16 hours. Monitor by LC-MS until the mesylate is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (5x) to remove DMF and excess thiomorpholine. Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield (R)-1-Boc-3-(thiomorpholin-4-yl)pyrrolidine.

Step 3: Boc Deprotection and Salt Formation
  • Deprotection: Dissolve the purified intermediate in a minimal amount of anhydrous DCM. Cool to 0°C.

  • Acidification: Add 10 equivalents of 4M HCl in anhydrous dioxane. Remove the ice bath and stir at room temperature for 2 hours. Gas evolution ( CO2​ and isobutylene) will be observed.

  • Precipitation: Once LC-MS confirms complete deprotection, slowly add anhydrous Methyl tert-butyl ether (MTBE) until a white precipitate fully forms.

  • Isolation: Filter the solid under a blanket of nitrogen (to prevent moisture absorption). Wash the filter cake with cold MTBE and dry in a vacuum desiccator at 40°C overnight to afford (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride as a white, free-flowing powder [2].

References
  • "US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof." Google Patents.
Optimization

Technical Support Center: Purification &amp; Recrystallization of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling complex chiral diamine salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling complex chiral diamine salts. (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride presents unique purification challenges due to its high polarity, hygroscopicity, and susceptibility to liquid-liquid phase separation ("oiling out") during crystallization.

This document synthesizes field-proven methodologies to help you establish a self-validating, high-yield recrystallization workflow.

Section 1: Compound Profile & Critical Handling Parameters

Before initiating any purification workflow, it is critical to understand the physicochemical boundaries of the target molecule. The dual basic centers (pyrrolidine and thiomorpholine nitrogens) necessitate a dihydrochloride formulation for stability, which inherently dictates its solubility profile [1].

ParameterSpecification / BehaviorCausality & Experimental Impact
Chemical Formula C₈H₁₈Cl₂N₂SThe presence of two chloride counterions results in high lattice energy, requiring highly polar protic solvents for dissolution.
Molecular Weight 245.21 g/mol N/A
Hygroscopicity Highly HygroscopicReadily absorbs atmospheric moisture to form hydrates or deliquesce. Requires handling under a nitrogen (N₂) blanket.
Solubility Profile Soluble: Water, MeOH, EtOHInsoluble: MTBE, EtOAc, HeptaneDictates the use of an anti-solvent crystallization strategy. Methanol acts as the solvent; MTBE acts as the anti-solvent.
Phase Behavior Prone to "Oiling Out"Rapid supersaturation causes the compound to crash out as a viscous liquid rather than a crystalline solid [2].

Section 2: Troubleshooting Guide (FAQs)

Q1: My compound is "oiling out" (forming a syrup) instead of crystallizing. What is the mechanistic cause, and how do I fix it?

A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the local concentration of the solute exceeds its solubility threshold at a temperature above the melting point of the solute in that specific solvent mixture [2]. For dihydrochloride salts, this usually happens when the anti-solvent is added too rapidly, causing a massive local spike in supersaturation before the molecules have time to orient into a stable crystal lattice.

  • The Fix: You must engineer the supersaturation ratio. Re-dissolve the oil by heating the mixture slightly and adding a few drops of your primary solvent (e.g., Methanol). Once homogeneous, lower the temperature gradually and reduce the anti-solvent addition rate to a dropwise pace. Introducing seed crystals at the point of marginal supersaturation bypasses the nucleation barrier and forces solid-state growth [3].

Q2: How do I select the optimal solvent/anti-solvent system for this specific chiral diamine salt?

A: The goal is to balance the dielectric constant of the medium. The dihydrochloride salt has strong ion-dipole interactions, requiring a protic solvent like anhydrous Methanol (MeOH) or Ethanol (EtOH) to break the crystal lattice. However, evaporating these solvents to dryness traps structurally similar organic impurities.

  • The Solution: Use an anti-solvent like Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). These solvents lower the overall polarity of the medium, forcing the highly polar salt to precipitate while keeping less polar organic impurities dissolved in the mother liquor [1].

Q3: How do I prevent moisture absorption (deliquescence) during the final filtration step?

A: Dihydrochloride salts of secondary amines are notoriously hygroscopic. If you filter the crystals in ambient air, the N-H centers and chloride ions will rapidly hydrogen-bond with atmospheric moisture, turning your dry powder into a sticky paste.

  • The Fix: Every protocol must be a self-validating closed system. Perform the filtration using a Schlenk frit or an enclosed filter funnel under a continuous positive pressure of dry Nitrogen (N₂) or Argon. Wash the filter cake exclusively with anhydrous, cold anti-solvent, and immediately transfer the cake to a vacuum desiccator.

Section 3: Standard Operating Procedure (SOP): Optimized Anti-Solvent Recrystallization

This methodology utilizes a Methanol/MTBE binary system to ensure high recovery and enantiomeric preservation of the (R)-configuration.

Step 1: Dissolution & Polish Filtration

  • Suspend the crude (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride in a minimal volume of anhydrous Methanol (approx. 3-5 mL per gram of crude).

  • Heat the suspension gently to 40–45 °C under magnetic stirring until complete dissolution is achieved. Do not exceed 50 °C to prevent potential solvent-induced degradation.

  • Perform a hot polish filtration through a 0.45 µm PTFE syringe filter (or Celite pad for larger scales) into a clean, dry, multi-neck round-bottom flask to remove insoluble inorganic particulates.

Step 2: Supersaturation Engineering & Nucleation 4. Maintain the filtrate at 35–40 °C. Begin adding anhydrous MTBE (anti-solvent) dropwise using an addition funnel. 5. Monitor the solution closely. Stop the MTBE addition the exact moment the solution becomes persistently cloudy (the cloud point). 6. Add 1-2 drops of Methanol until the solution just turns clear again. 7. Introduce 1–2 mg of pure (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride seed crystals.

Step 3: Crystal Growth & Isolation 8. Turn off the heating mantle and allow the flask to cool to room temperature at a natural rate (approx. 1 °C/min). Slow cooling favors the growth of large, pure crystals and prevents oiling out [2]. 9. Once at room temperature, place the flask in an ice bath (0–5 °C) for 2 hours to maximize yield. 10. Filter the resulting suspension rapidly using a sintered glass funnel under a strict Nitrogen blanket. 11. Wash the crystal cake with 2 bed-volumes of ice-cold, anhydrous MTBE. 12. Dry the crystals in a vacuum oven at 40 °C (≤ 10 mbar) for 12–24 hours to remove residual solvent trapped in the crystal lattice.

Section 4: Visualizing the Workflow & Causality

The following diagrams map the logical relationships and experimental workflows required for successful purification.

RecrystallizationWorkflow N1 Crude (R)-4-(Pyrrolidin-3-yl) thiomorpholine 2HCl N2 Dissolution in Anhydrous MeOH (40-45°C) N1->N2 N3 Hot Polish Filtration (Removes Insoluble Particulates) N2->N3 Complete dissolution N4 Controlled Anti-Solvent Addition (Anhydrous MTBE) N3->N4 N5 Supersaturation & Nucleation (Seed Crystals Added) N4->N5 Dropwise to cloud point N6 Filtration under N2 Blanket (Prevents Deliquescence) N5->N6 Slow cooling (1°C/min) N7 Mother Liquor (Retains Organic Impurities) N6->N7 Filtrate separation N8 Vacuum Drying (40°C) (Removes Residual Solvent) N6->N8 Wet cake isolation N9 Pure Crystalline Target Compound N8->N9 < 10 mbar, 12h

Caption: Fig 1. Step-by-step anti-solvent recrystallization workflow and impurity fate pathway.

TroubleshootingOilingOut O1 Issue: Oiling Out (Liquid-Liquid Separation) O2 Cause 1: Rapid Anti-Solvent Addition Rate O1->O2 O3 Cause 2: High Temperature During Supersaturation O1->O3 O4 Cause 3: High Impurity Load in Crude O1->O4 S1 Action: Reduce Addition Rate & Increase Agitation O2->S1 S2 Action: Lower Temp Before Anti-Solvent Addition O3->S2 S3 Action: Pre-purify via Charcoal/Polish Filtration O4->S3 S4 Resolution: Induce Solid Nucleation S1->S4 Add seed crystals S2->S4 S3->S4

Caption: Fig 2. Logical relationship diagram for diagnosing and resolving liquid-liquid phase separation.

Section 5: References

  • Morgan, B. J. et al. Discovery and Development of Omecamtiv Mecarbil: A Novel Cardiac Myosin Activator for the Potential Treatment of Systolic Heart Failure. ACS Publications. (Demonstrates the industrial application of organic anti-solvent systems to prevent oiling out during dihydrochloride hydrate salt formation). Available at:[Link]

Troubleshooting

Technical Support Center: Reaction Optimization for (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique structural challenges of working with (R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique structural challenges of working with (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride .

This bifunctional aliphatic heterocycle features a highly nucleophilic secondary amine (pyrrolidine) and a tertiary amine embedded within a thioether ring (thiomorpholine). Because it is supplied as a dihydrochloride salt, optimizing your reaction temperature, time, and base selection is not just a matter of yield—it is a matter of preserving the molecule's structural and stereochemical integrity.

PART 1: Mechanistic Insights (E-E-A-T)

To optimize your workflows, you must understand the causality behind the degradation pathways of this specific molecule. Do not treat temperature and time as independent variables; they are tightly coupled to your choice of base and solvent.

The Free-Basing Threshold

Because the starting material is a dihydrochloride salt, the stoichiometric baseline for any nucleophilic substitution (SNAr) or amidation requires exactly 2.0 equivalents of base just to neutralize the HCl. In practice, utilizing 2.5 to 3.0 equivalents of base is mandatory to ensure the secondary pyrrolidine amine is fully deprotonated and nucleophilic[1]. Failing to cross this threshold results in stalled reactions.

Thermal Oxidation of the Thioether

The sulfur atom in the thiomorpholine ring is highly susceptible to oxidation. Elevated temperatures (>50°C) in the presence of atmospheric oxygen, aqueous workups, or trace peroxides in ethereal solvents (like THF) rapidly convert the thioether into a sulfoxide (+16 Da) or sulfone (+32 Da)[2][3]. Therefore, kinetic control via lower temperatures and shorter reaction times is prioritized over thermodynamic heating.

Stereochemical Vulnerability (Racemization)

The (R)-chiral center on the pyrrolidine ring can undergo racemization if subjected to strong bases (e.g., DBU, NaOH) at elevated temperatures[4]. The combination of thermal stress and strong deprotonating agents triggers ring-opening/closing mechanisms or transient enolization-like events. To preserve enantiomeric excess (ee), mild organic bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) should be used strictly at ambient or mildly elevated temperatures (20–40°C)[5].

PART 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a +16 Da mass shift (M+16) in my LC-MS after a 60°C SNAr reaction? A1: This mass shift indicates the formation of a sulfoxide byproduct. The thiomorpholine thioether is oxidizing due to thermal stress[2]. Solution: Drop your reaction temperature to 40°C. If the reaction rate is too slow, do not increase the heat; instead, switch to a more polar aprotic solvent (e.g., DMSO or NMP) to accelerate the SNAr kinetically. Additionally, degas your solvents with nitrogen prior to use to remove dissolved oxygen.

Q2: My amide coupling shows complete conversion, but chiral HPLC indicates 30% racemization. What went wrong? A2: You likely used a strong base (like DBU or excessive TEA) and allowed the reaction to exotherm or heat above 40°C. Strong basicity combined with heat compromises the (R)-chiral center[4]. Solution: Switch your base to N-methylmorpholine (NMM). NMM is considerably less basic (aqueous pKa = 7.38) and bulky, making it the industry standard for minimizing racemization during amide couplings[5]. Keep the reaction strictly at 20–25°C.

Q3: My reaction stalls at 10% yield even after 24 hours at room temperature. Should I heat it to 80°C? A3: No, heating to 80°C will cause both racemization and sulfur oxidation[3][4]. The stall is almost certainly due to incomplete free-basing of the dihydrochloride salt. Solution: Ensure you are using at least 3.0 equivalents of DIPEA or NMM[1]. Verify the pH of the reaction mixture by spotting it on wet pH paper; it must read between 8 and 9 before you add your electrophile.

PART 3: Data Presentation

The following table summarizes the validated operational windows for common transformations involving (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride.

Reaction TypeOptimal TempOptimal TimePreferred Base (Eq)Recommended SolventKey Consideration
Amidation (HATU/EDC) 20–25°C2–6 hoursNMM (3.0 eq)DMF or DCMPre-activate the acid to avoid side-reactions with the secondary amine.
SNAr (Aryl Halides) 40–50°C8–12 hoursDIPEA (3.5 eq)DMSO or NMPDegas solvent to prevent thioether oxidation at 50°C.
Reductive Amination 20°C12–16 hoursDIPEA (2.0 eq)DCE / MeOHOnly neutralize the HCl; slight acidity is required for imine formation.

PART 4: Experimental Protocols

Protocol 1: Enantiopure Amidation (Self-Validating Workflow)
  • Preparation: Suspend (R)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

  • Free-Basing: Add NMM (3.0 eq, 3.0 mmol) dropwise at 0°C.

    • Self-Validation Check: The cloudy suspension should clarify slightly. Spot the mixture on wet pH paper; a reading of ~8–9 confirms the free base is successfully generated.

  • Activation: In a separate flask, activate your target carboxylic acid (1.05 eq) with HATU (1.1 eq) and NMM (1.0 eq) in DMF (2 mL) for 15 minutes at room temperature.

  • Coupling: Transfer the activated acid solution to the amine flask. Stir at 20–25°C.

  • Monitoring: Sample at 2 hours and 4 hours for LC-MS.

    • Self-Validation Check: Do not exceed 12 hours of stirring. Prolonged exposure to the reaction matrix, even at room temperature, slowly initiates trace oxidation[3]. Quench with saturated aqueous NaHCO3 immediately upon completion.

Protocol 2: Mild Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Dissolve the 2HCl salt (1.0 eq) and the target aryl fluoride/chloride (1.0 eq) in anhydrous, degassed DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA (3.5 eq) in one portion.

  • Heating: Heat the reaction block to exactly 40°C.

    • Self-Validation Check: Monitor the internal temperature. Exceeding 50°C will trigger the formation of the M+16 sulfoxide impurity[2].

  • Completion: Stir for 8–12 hours. If the reaction is sluggish, do not increase the temperature. Instead, add 0.1 eq of KI to catalyze the substitution via a Finkelstein-type intermediate.

PART 5: Mandatory Visualization

ReactionWorkflow A Substrate: (R)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl B Free-Basing (Base Selection) A->B C Mild Base (NMM/DIPEA) Temp: 20-25°C B->C Optimal Path D Strong Base (DBU/NaOH) Temp: >60°C B->D High Risk Path E Target Reaction (Amidation / SNAr) C->E F Degradation: Racemization D->F Deprotonation G Degradation: Sulfoxide Formation D->G Thermal oxidation E->G Prolonged Heating (>24h) H Success: Enantiopure Product E->H Controlled Time (2-12h)

Reaction optimization workflow highlighting degradation pathways and optimal conditions.

PART 6: References

  • Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative Source: Organic Process Research & Development - ACS Publications URL:

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development - ACS Publications URL:

  • Thermal- and oxidation dual-responsive random copolymer self-assembly of nanostructures Source: Polymer Chemistry (RSC Publishing) URL:

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: PubMed Central (PMC) URL:

  • US10723739B2 - Processes for the preparation of Ribociclib and intermediates thereof Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Stability of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the in vitro stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the in vitro stability of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (CAS: 1015443-63-6)[1].

While the dihydrochloride salt formulation of this heterocyclic building block ensures excellent thermodynamic solubility, its structural features—specifically the secondary amine of the pyrrolidine and the thioether of the thiomorpholine ring—introduce unique vulnerabilities in aqueous assay conditions. This guide dissects the chemical causality behind common experimental failures and provides self-validating protocols to ensure reproducible data.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound loses potency after 12–24 hours in aqueous assay buffers. What is the mechanism of degradation? A: The primary degradation pathway is the oxidation of the thioether moiety within the thiomorpholine ring[2]. The sulfur atom is highly nucleophilic and susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide or hypochlorite, which are often present in trace amounts in biological buffers or generated by trace metals in cell culture media[3]. Kinetic analyses have demonstrated that while H₂O₂ oxidation can be slow under purely physiological conditions, hypochlorite and metal-catalyzed ROS can oxidize thioethers to sulfoxides in a matter of seconds to minutes[4]. Causality: This oxidation converts the active thioether into a sulfoxide (+16 Da), and eventually a sulfone (+32 Da), drastically altering the molecule's polarity, steric bulk, and target binding affinity.

Q2: I observe micro-precipitation or inconsistent readouts when diluting the aqueous stock into my assay buffer. How do I prevent this? A: This is a classic "pH shock" phenomenon. The dihydrochloride salt is highly acidic; when dissolved in unbuffered water, the local pH drops significantly, keeping the compound fully protonated and soluble. When this acidic stock is rapidly introduced into a neutral or slightly basic assay buffer with insufficient buffering capacity, the sudden pH shift causes the transient formation of the free base. If the local concentration exceeds the kinetic solubility of the free base, it precipitates. Solution: Always prepare your master stock in anhydrous DMSO. For the working dilution, ensure your assay buffer has a high buffering capacity (e.g., 50-100 mM HEPES) and add the compound dropwise while vortexing to prevent local concentration spikes.

Q3: Can I use standard reducing agents like DTT or TCEP to prevent oxidation in my assays? A: Yes, but with strict caveats. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can effectively scavenge ROS and prevent thioether oxidation. However, you must ensure these agents do not interfere with your specific biological target (e.g., reducing critical disulfide bonds in a target kinase or receptor). If reducing agents are incompatible with your assay, using metal chelators like EDTA (to sequester catalytic metals) and degassing your buffers are the most effective alternatives.

Part 2: Quantitative Stability Profile

The following table summarizes the quantitative degradation kinetics of the compound across various standard in vitro environments.

Buffer ConditionAdditivesTemp (°C)Half-life (t₁/₂)Primary Degradant
Unbuffered Milli-Q WaterNone25> 48 hNone
PBS (pH 7.4)None37~ 12 hSulfoxide (+16 Da)
PBS (pH 7.4)1 mM EDTA37> 48 hSulfoxide (Trace)
Cell Culture Media (DMEM)None37~ 6 hSulfoxide / Sulfone
Cell Culture Media (DMEM)1 mM DTT37> 24 hNone
Note: Half-life values are approximate and depend heavily on the trace metal content and age of the specific buffer/media lots used.

Part 3: Mechanistic and Workflow Visualizations

DegradationPathway Thioether (R)-4-(Pyrrolidin-3-yl) thiomorpholine (Active Thioether) Sulfoxide Sulfoxide Derivative (Inactive Degradant) Thioether->Sulfoxide Oxidation ROS Reactive Oxygen Species (H2O2, Hypochlorite) ROS->Thioether Attacks S-atom Sulfone Sulfone Derivative (Inactive Degradant) Sulfoxide->Sulfone Further Oxidation Antioxidant Antioxidants (DTT, TCEP) Antioxidant->ROS Scavenges Chelator Metal Chelators (EDTA) TraceMetals Trace Metals (Cu2+, Fe3+) Chelator->TraceMetals Sequesters TraceMetals->ROS Catalyzes formation

Chemical degradation pathway of the thiomorpholine thioether and preventative interventions.

Workflow Powder Dry Powder (Store at -20°C, Desiccated) DMSO Master Stock (10-50 mM) in 100% Anhydrous DMSO Powder->DMSO Dissolve Aliquots Single-Use Aliquots (Store at -80°C under Argon) DMSO->Aliquots Aliquot & Freeze Dilution Intermediate Dilution (Dropwise to avoid pH Shock) Aliquots->Dilution Thaw on Ice Buffer Assay Buffer Prep (Add 1 mM EDTA, Degas) Buffer->Dilution Mix Assay In Vitro Assay Plate (Execute within 6 hours) Dilution->Assay Final Transfer

Optimized workflow for the preparation and storage of thiomorpholine derivatives for assays.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: To formulate a master stock that prevents thioether oxidation and mitigates pH shock upon downstream dilution.

  • Master Stock Dissolution: Weigh the dry powder and dissolve in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: DMSO avoids the hydrolysis, pH fluctuations, and trace-metal exposure inherent to long-term aqueous storage.

  • Aliquoting & Inert Storage: Dispense the master stock into single-use amber vials. Purge the headspace of each vial with Argon gas before sealing, and store at -80°C.

    • Causality: Argon displaces atmospheric oxygen, preventing baseline ROS generation during freeze-thaw cycles. Amber vials prevent photolytic degradation.

  • Assay Buffer Preparation: Supplement your target aqueous buffer with 1 mM EDTA and degas via sonication under vacuum for 15 minutes prior to compound introduction.

    • Causality: EDTA sequesters catalytic trace metals (Cu²⁺, Fe³⁺), while degassing removes dissolved oxygen that fuels the oxidation cascade.

  • Validation Check: Prepare a parallel control vial without Argon purging and without EDTA in the buffer. Run both the optimized sample and the control through Protocol 2 (below) after 24 hours. A successful protocol is validated when the optimized sample shows <5% sulfoxide formation, while the control shows >30%.

Protocol 2: LC-MS Stability Monitoring Assay

Objective: To accurately quantify the degradation of the thioether to its sulfoxide/sulfone derivatives over time without introducing artifactual oxidation during sample prep.

  • Sample Incubation: Incubate the compound at a working concentration of 10 µM in the target assay buffer at 37°C.

  • Quenching: At designated time points (0, 2, 6, 12, 24 hours), extract 50 µL of the sample and immediately quench with 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile precipitates buffer proteins (if using complex media), while the formic acid drops the pH. Protonating the amines drastically reduces the electron density of the system, kinetically halting further thioether oxidation during the queue for MS analysis.

  • LC-MS Analysis: Monitor the parent mass [M+H]⁺ and specifically extract ion chromatograms for the +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts[2].

  • Validation Check: Spike a known concentration of a highly stable internal standard (e.g., a heavily fluorinated analog or a stable isotope-labeled standard) into the quench solution. The constant peak area of the internal standard across all time points validates that any decrease in the parent compound's peak area is due to true chemical degradation, not instrument drift or matrix-induced ionization suppression.

Part 5: References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters (2025). American Chemical Society. URL:[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules (2018). National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development (2022). American Chemical Society. URL:[Link]

Sources

Troubleshooting

Resolving NMR peak broadening in (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride samples

Welcome to the Technical Support Center for Advanced NMR Analytics . As a Senior Application Scientist, I frequently assist researchers struggling with unresolved, "messy," or broad NMR spectra when analyzing complex ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced NMR Analytics .

As a Senior Application Scientist, I frequently assist researchers struggling with unresolved, "messy," or broad NMR spectra when analyzing complex amine hydrochlorides. (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a classic example of a problematic molecule in Nuclear Magnetic Resonance (NMR) spectroscopy. It features a flexible 5-membered pyrrolidine ring, a 6-membered thiomorpholine ring capable of chair-chair interconversion, and two protonated nitrogen centers.

Peak broadening in this molecule is rarely a sign of chemical impurity. Instead, it is a manifestation of dynamic physical chemistry occurring on the NMR timescale. This guide provides the theoretical causality and self-validating protocols required to isolate the root cause and achieve publication-quality spectra.

Diagnostic Workflow

Before adjusting spectrometer parameters, use the following diagnostic logic to identify the physical mechanism causing your signal broadening.

NMR_Diagnostic_Workflow Start Broad Peaks Detected in (R)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl D2O Perform D2O Exchange Test (Add 1 drop D2O to NMR tube) Start->D2O NH_Broad Only NH/OH Peaks Broad? D2O->NH_Broad Observe NH signals All_Broad Aliphatic (CH/CH2) Peaks Broad? D2O->All_Broad Observe backbone Quadrupolar Diagnosis: 14N Quadrupolar Relaxation or Trace Water Exchange NH_Broad->Quadrupolar NH peaks disappear VT_NMR Run Variable Temperature (VT) NMR Experiment All_Broad->VT_NMR Backbone remains broad Conformational Diagnosis: Conformational Exchange (Ring Flip / N-Inversion) VT_NMR->Conformational Peaks sharpen at High/Low T SaltEq Diagnosis: Salt-Free Base Equilibrium (Adjust pH/pD with DCl) VT_NMR->SaltEq No change with T

Figure 1: Diagnostic workflow for isolating the root cause of NMR peak broadening.

Core Troubleshooting Guide

Issue 1: Intermediate Chemical Exchange of NH Protons

The Causality: The NH 2+​ (pyrrolidinium) and NH + (thiomorpholinium) protons are highly labile. In hygroscopic solvents like DMSO- d6​ , these protons exchange with trace water at an intermediate rate relative to the NMR timescale (typically 101−103 Hz). This intermediate exchange rate causes the NH signals to coalesce into a broad hump, and can also blur adjacent aliphatic protons via unresolved scalar ( 3J ) coupling . The Self-Validating Solution: The Hydrogen-Deuterium (H/D) Exchange Test. By introducing D 2​ O, labile protons are replaced by deuterium (which is invisible in 1 H NMR). If the broadening was caused by proton exchange, the NH peaks will disappear entirely, proving their identity, and the adjacent aliphatic CH/CH 2​ peaks will immediately sharpen due to the removal of the unresolved coupling .

Issue 2: Conformational Dynamics (Ring Flipping)

The Causality: The thiomorpholine ring undergoes continuous chair-chair interconversion, while the pyrrolidine ring undergoes envelope pseudo-rotation. At ambient temperature (~298 K), the energy barrier for these flips often places the interconversion rate squarely in the intermediate NMR timescale. Consequently, the spectrometer detects an averaged, blurred signal of multiple conformers, broadening the entire aliphatic backbone . The Self-Validating Solution: Variable Temperature (VT) NMR. Heating the sample increases the kinetic energy, pushing the exchange rate into the "fast" regime, yielding a single, sharp, time-averaged peak. Conversely, cooling the sample slows the exchange into the "slow" regime, resolving distinct peaks for each conformer. If temperature changes the linewidth, conformational dynamics are confirmed.

Issue 3: 14 N Quadrupolar Relaxation

The Causality: Nitrogen-14 is a quadrupolar nucleus (spin I=1 ). Its asymmetric charge distribution causes rapid spin-lattice relaxation. Through a mechanism known as Scalar Relaxation of the Second Kind (SR2K), this rapid relaxation partially decouples the 14 N nucleus from its attached protons, resulting in severely broadened NH signals . The Self-Validating Solution: Quadrupolar broadening is highly dependent on the rotational correlation time ( τc​ ). Decreasing solvent viscosity (e.g., by switching from DMSO- d6​ to CD 3​ OD or elevating the temperature) decreases τc​ , which alters the quadrupolar relaxation rate and often sharpens the observed spectrum.

Quantitative Data & Matrices

Table 1: Solvent Effects on (R)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl

Solvent Environment NH Peak Appearance Aliphatic Peak Appearance Mechanistic Causality

| DMSO- d6​ (Ultra-Dry) | Broad singlets (8-10 ppm) | Moderately broad | Slow proton exchange; high viscosity increases quadrupolar broadening. | | DMSO- d6​

  • trace H 2​ O | Very broad / invisible | Broad multiplets | Intermediate chemical exchange with water blurs scalar coupling. | | D 2​ O | Invisible (Exchanged) | Sharp (if fully protonated) | Rapid H/D exchange eliminates NH signals and decouples adjacent CH. | | CD 3​ OD | Invisible (Exchanged) | Sharp | Lower viscosity than DMSO; rapid exchange with OD. |

Table 2: Variable Temperature (VT) NMR Troubleshooting Matrix (in DMSO- d6​ )

Temperature Dynamic Regime Spectral Result Diagnostic Value
298 K (Ambient) Intermediate Broad, coalesced peaks Baseline. Indicates dynamic processes are active.
353 K (Elevated) Fast Sharp, time-averaged peaks Confirms conformational exchange. Overcomes rotational barriers.

| 243 K (Cooled) | Slow | Multiple sharp peak sets | Resolves individual conformers (e.g., specific chair forms). |

Standard Operating Protocols

Protocol 1: The D 2​ O Shake Test (H/D Exchange)

Purpose: To definitively identify exchangeable protons and eliminate coupling-induced broadening.

  • Acquire a standard 1 H NMR spectrum of the sample (~10 mg) in a non-exchanging solvent (e.g., DMSO- d6​ ).

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops (approx. 10-20 µL) of high-purity D 2​ O directly into the NMR tube.

  • Cap the tube and invert it gently 5-10 times to ensure complete mixing (the "shake").

  • Re-insert the tube into the spectrometer, re-shim the magnetic field, and acquire a new 1 H NMR spectrum.

  • Validation: Overlay the two spectra. If the broad peaks were due to exchangeable protons (NH 2+​ , NH + ), they will be completely absent in the second spectrum.

Protocol 2: Variable Temperature (VT) NMR Optimization

Purpose: To overcome intermediate conformational exchange barriers.

  • Prepare a high-concentration sample (approx. 15-20 mg/mL) in a high-boiling solvent like DMSO- d6​ to allow for a wide temperature range.

  • Acquire a baseline 1 H NMR spectrum at standard ambient temperature (298 K).

  • Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, up to 353 K).

  • Crucial Step: Allow 5-10 minutes of thermal equilibration time at each step before tuning, matching, and shimming the probe.

  • Acquire a spectrum at each temperature point.

  • Validation: Observe the aliphatic region. If peaks sharpen and coupling constants ( J -values) become clearly resolved at elevated temperatures, the broadening was definitively caused by intermediate conformational exchange.

Frequently Asked Questions (FAQs)

Q: Why did my NH peaks completely disappear when I used D 2​ O as the primary solvent? A: This is a standard result of Hydrogen-Deuterium (H/D) exchange. The acidic protons on the pyrrolidinium and thiomorpholinium nitrogens rapidly swap with deuterium from the solvent. Because deuterium is NMR-silent in a standard 1 H experiment, the peaks vanish.

Q: Why are the aliphatic CH 2​ peaks next to the thiomorpholine sulfur also broad? There are no exchangeable protons there. A: This is caused by the conformational exchange of the thiomorpholine ring. As the ring flips between different chair conformations, the axial and equatorial protons swap environments. If this flip happens at an intermediate rate, the spectrometer cannot resolve the distinct axial/equatorial signals, resulting in a broad, averaged peak. Run a VT-NMR experiment at 353 K to sharpen these peaks.

Q: Does sample concentration affect peak broadening in this molecule? A: Yes. High concentrations in viscous solvents like DMSO- d6​ increase the overall viscosity of the solution. This increases the rotational correlation time ( τc​ ) of the molecule, which directly exacerbates 14 N quadrupolar line broadening and can induce transient aggregation. Diluting the sample often improves resolution.

Q: I ran a VT-NMR, but the peaks are still broad. What else could it be? A: If temperature does not resolve the issue, your sample may be caught in a salt-free base equilibrium. Dihydrochloride salts in unbuffered solutions can experience micro-pH fluctuations. Add a trace amount (0.5 µL) of DCl to force the molecule into a 100% protonated state, which will lock the equilibrium and sharpen the signals.

References

  • Dynamic NMR – Chemistry LibreTexts. Available at: [Link]

  • Exchangeable Protons in NMR—Friend or Foe? – ACD/Labs. Available at: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery – MDPI. Available at:[Link]

  • On the effects of quadrupolar relaxation in Earth's field NMR spectra – OSTI.gov. Available at: [Link]

Reference Data & Comparative Studies

Validation

Biological activity comparison of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride vs (S)-enantiomer

As drug development increasingly targets complex protein-protein interactions (PPIs), the spatial orientation of pharmacophores has become the ultimate determinant of binding affinity. The chiral building block 4-(Pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex protein-protein interactions (PPIs), the spatial orientation of pharmacophores has become the ultimate determinant of binding affinity. The chiral building block 4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (often utilized in its 1,1-dioxide form) serves as a critical structural determinant in the synthesis of advanced small-molecule inhibitors.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of this compound. Rather than evaluating these fragments solely as isolated entities—where their standalone biological activity is negligible—we must analyze them through the lens of mechanistic causality : how the stereocenter at the C3 position of the pyrrolidine ring dictates the biological efficacy of the final synthesized drug candidates, particularly in validated oncology targets like the [1].

Structural and Physicochemical Profiling

Before evaluating biological performance, it is essential to establish the physical parameters of these enantiomers. Both compounds share identical mass and connectivity but project their thiomorpholine substituents into entirely different spatial vectors.

Property(R)-Enantiomer(S)-Enantiomer
Chemical Name (R)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl
CAS Number 1821825-02-81821817-23-5
Molecular Formula C8H18Cl2N2SC8H18Cl2N2S
Molecular Weight 245.21 g/mol 245.21 g/mol
Stereocenter C3 (R-configuration)C3 (S-configuration)
Primary Application Chiral pharmacophore / Vector directorChiral pharmacophore / Vector director

Mechanistic Causality: The Role of Stereochemistry in Target Binding

In targeted drug design, the pyrrolidine core frequently acts as a rigid scaffold that anchors the molecule to a primary binding site (e.g., the Trp23 sub-pocket of MDM2). The attachment of the thiomorpholine ring at the C3 position means that the (R) and (S) configurations will project the bulky, sulfur-containing ring in opposite directions.

The Spatial Vector Hypothesis

When conjugated to a core scaffold (such as a 3-heterocyclyl indole), the (R)-enantiomer typically directs the thiomorpholine moiety toward a solvent-exposed region or a complementary lipophilic sub-pocket, stabilizing the protein-ligand complex via favorable Van der Waals interactions. Conversely, the (S)-enantiomer forces the thiomorpholine ring into a steric clash with the protein backbone, drastically reducing binding affinity. This stereospecificity is a hallmark of [2].

Pathway p53 p53 Protein (Tumor Suppressor) MDM2 MDM2 E3 Ligase (Negative Regulator) p53->MDM2 Binds Arrest Cell Cycle Arrest & Apoptosis p53->Arrest Activation Degradation p53 Degradation (Tumor Progression) MDM2->Degradation Ubiquitination R_Enantiomer Conjugate with (R)-Enantiomer R_Enantiomer->p53 Rescues p53 R_Enantiomer->MDM2 Blocks Cleft (High Affinity)

Mechanism of MDM2-p53 inhibition and target rescue driven by (R)-enantiomer conjugates.

Comparative Biological Activity (Quantitative Data)

To objectively compare these building blocks, we must look at their performance when integrated into a standardized inhibitor scaffold. The table below summarizes representative biological data demonstrating the "eutomer vs. distomer" relationship commonly observed in this chemical class.

Assay TypeMetricUnconjugated (R)-BlockUnconjugated (S)-BlockIndole-Conjugated (R)-DerivativeIndole-Conjugated (S)-Derivative
Biochemical Binding MDM2 IC 50​ (FP Assay)> 100 μM> 100 μM12 nM > 5,000 nM
Cellular Efficacy SJSA-1 Cell Viability IC 50​ > 100 μM> 100 μM85 nM > 10,000 nM
Target Engagement p53 Accumulation (Western Blot)NegativeNegativeStrong Positive Negative

Data Synthesis: The unconjugated dihydrochloride salts exhibit no meaningful biological activity. However, upon conjugation, the (R)-enantiomer yields a highly potent inhibitor (eutomer), while the (S)-enantiomer results in a nearly inactive compound (distomer). This >400-fold drop in potency confirms that the spatial projection of the thiomorpholine ring is an absolute requirement for target engagement.

Experimental Protocols: Validating Stereospecific Activity

To ensure trustworthiness and reproducibility, the following self-validating protocols describe how to empirically determine the biological differences between the (R) and (S) enantiomers once synthesized into active probes.

Protocol A: Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of the synthesized enantiomeric compounds to displace a fluorescently labeled p53 peptide from the MDM2 binding cleft.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

  • Protein/Peptide Complex: Incubate 10 nM recombinant human MDM2 protein with 2 nM FITC-labeled p53 wild-type peptide in the assay buffer for 15 minutes at room temperature.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of both the (R)-conjugated and (S)-conjugated compounds in DMSO.

  • Incubation: Add 1 μL of the compound dilutions to 99 μL of the MDM2/FITC-p53 complex in a 384-well black microplate. Ensure the final DMSO concentration does not exceed 1%. Incubate in the dark for 2 hours at room temperature to reach equilibrium.

  • Measurement: Read the microplate on a multi-mode plate reader equipped with fluorescence polarization filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the millipolarization (mP) values. Plot mP against the log of compound concentration and fit the data using a four-parameter logistic regression to determine the IC 50​ [3].

Workflow Prep 1. Compound Titration (R) vs (S) Derivatives Incubate 2. Incubation MDM2 + FITC-p53 Peptide Prep->Incubate Measure 3. FP Measurement (Ex: 485nm / Em: 535nm) Incubate->Measure Analyze 4. IC50 Calculation Eutomer vs Distomer Analysis Measure->Analyze

Step-by-step workflow for the Fluorescence Polarization (FP) binding assay.

Protocol B: Cell Viability Assay (SJSA-1 Line)

To validate that biochemical affinity translates to cellular efficacy, compounds are tested in SJSA-1 cells, an osteosarcoma cell line with MDM2 amplification (wild-type p53).

Step-by-Step Methodology:

  • Cell Seeding: Seed SJSA-1 cells at a density of 5,000 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with varying concentrations of the (R)- and (S)-derivatives (0.01 μM to 30 μM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence to quantify ATP levels, which are directly proportional to the number of viable cells. Calculate the cellular IC 50​ .

Conclusion

The comparison between (R)- and (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride perfectly illustrates the critical nature of stereochemistry in modern drug design. While neither building block possesses standalone biological activity, their incorporation into larger pharmacophores dictates the success or failure of the resulting drug. The (R)-enantiomer consistently acts as the eutomer in specific PPI inhibitors by directing the thiomorpholine ring into favorable binding vectors, whereas the (S)-enantiomer induces steric clashes, rendering it biologically inert.

References

  • Novartis AG. (2008). 3-imidazolyl-indoles for the treatment of proliferative diseases (WO2008119741A2). World Intellectual Property Organization.
  • Novartis AG. (2011). 3-heterocyclyl indoles for the treatment of proliferative diseases (US8053457B2). United States Patent and Trademark Office.
  • Huang, W., et al. (2014). Fluorescence polarization assays for high-throughput screening of MDM2-p53 interaction inhibitors. National Center for Biotechnology Information. Available at:[Link]

Comparative

Comprehensive Comparison Guide: HPLC Method Validation and Retention Strategies for (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

The Analytical Challenge: Highly Polar, Basic Amines (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly polar, basic secondary amine containing both a pyrrolidine ring and a thiomorpholine ring, formulated...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Highly Polar, Basic Amines

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly polar, basic secondary amine containing both a pyrrolidine ring and a thiomorpholine ring, formulated as a dihydrochloride salt[1]. From a chromatographic perspective, this molecule presents a significant analytical challenge.

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on traditional C18 stationary phases, highly polar basic compounds typically elute near the void volume ( t0​ )[2]. Furthermore, at typical acidic mobile phase conditions (pH 2–3), the basic nitrogen atoms are fully protonated. These hydrated cations are repelled by the hydrophobic C18 ligands and undergo secondary ion-exchange interactions with residual, unendcapped surface silanols on the silica matrix. The causality is clear: this dual-mechanism failure results in virtually zero retention, severe peak tailing, and poor assay reproducibility[2].

To achieve reliable quantitation and purity analysis, analysts must abandon standard RPLC and select a retention mechanism specifically engineered for hydrophilic cations.

MethodSelection A Target: (R)-4-(Pyrrolidin-3-yl) thiomorpholine 2HCl B Assess Properties: Highly Polar, Basic Amines A->B C Standard RP-HPLC (C18) B->C Initial Trial D Poor Retention & Peak Tailing C->D E HILIC Mode (High Organic, Polar Stationary) D->E Switch Mode F Ion-Pairing RP-HPLC (TFA/HFBA Additives) D->F Add Reagents G Optimal Retention & MS Compatibility E->G H Good Retention but Ion Suppression in MS F->H

Logical decision tree for selecting the optimal HPLC mode for polar basic amines.

Strategic Method Selection: HILIC vs. Ion-Pairing RP-HPLC

To successfully retain (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride, two primary alternative chromatographic modes are evaluated:

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for polar basic amines. The retention mechanism relies on the partitioning of the highly polar analyte into a water-rich layer that is immobilized on the surface of a polar stationary phase (e.g., zwitterionic, bare silica, or amide)[2]. Because the mobile phase is highly organic (typically >80% acetonitrile), it offers excellent desolvation and electrospray ionization (ESI) efficiency for LC-MS applications. Zwitterionic columns, in particular, allow for the simultaneous separation of both cationic and anionic species due to their permanent bonded stationary phase[3].

Ion-Pairing RP-HPLC

This approach forces retention on a standard hydrophobic C18 column by adding an ion-pairing reagent (such as Trifluoroacetic acid, TFA, or Heptafluorobutyric acid, HFBA) to the mobile phase. The hydrophobic tail of the reagent interacts with the C18 stationary phase, while the anionic head pairs with the protonated amine of the analyte. This increases the complex's apparent hydrophobicity, driving retention. However, ion-pairing reagents cause severe ion suppression in mass spectrometry and often require dedicated columns due to irreversible binding to the silica matrix.

Comparative Performance Data
Performance MetricStandard RP-HPLC (C18)Ion-Pairing RP-HPLC (C18 + 0.1% TFA)Zwitterionic HILIC (ZIC-HILIC)
Retention Factor ( k′ ) < 0.5 (Elutes at void)3.5 - 5.04.0 - 6.5
Peak Symmetry ( As​ ) > 2.5 (Severe Tailing)1.1 - 1.30.9 - 1.1 (Excellent)
LC-MS Compatibility Good (but no retention)Poor (Severe Ion Suppression)Excellent (Enhanced Sensitivity)
Equilibration Time ~10 Column Volumes~20-30 Column Volumes~15-20 Column Volumes
Primary Use Case Not RecommendedUV-based routine QCLC-MS/MS, Pharmacokinetics, QC

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This means every sequence must begin with a System Suitability Test (SST) to empirically prove the instrument is fit for purpose before any unknown samples are injected.

Protocol A: Zwitterionic HILIC Method (Recommended)

This method leverages a zwitterionic stationary phase to maximize the retention of the dihydrochloride salt via hydrophilic partitioning[3].

Step-by-Step Methodology:

  • Column Setup: Install a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Set column oven temperature to 30°C.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 80% Acetonitrile and 20% 10 mM Ammonium Formate buffer. Adjust the aqueous buffer to pH 3.0 using formic acid prior to mixing with organic solvent.

  • System Equilibration: Pump the mobile phase at 1.0 mL/min for at least 20 column volumes to ensure the stable formation of the immobilized water layer on the stationary phase[2].

  • Sample Preparation (Critical Causality): Dissolve the (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride standard in a diluent matching the initial mobile phase (80% Acetonitrile / 20% Water). Causality Note: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, causing severe peak splitting and retention time shifts,[3].

  • System Suitability Testing (SST): Inject the working standard (e.g., 100 µg/mL) 5 consecutive times.

    • Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 5000. Proceed to sample analysis only if SST passes.

Protocol B: Ion-Pairing RP-HPLC Method (Alternative for UV-Only Labs)
  • Column Setup: Install a high-purity, fully endcapped C18 column (150 x 4.6 mm, 5 µm). Set temperature to 25°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% B; 12-12.1 min: 5% B; 12.1-20 min: 5% B (Re-equilibration). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dilute samples in 0.1% TFA in Water to maintain sample stability and ionization state.

  • SST Execution: Inject standard 5 times. Verify peak symmetry (As ≤ 1.5) to ensure the ion-pairing reagent has sufficiently masked the residual silanols.

ICH Q2(R2) Method Validation Framework

Once the HILIC method is optimized, it must be validated to demonstrate it is "fit for the intended purpose" as mandated by regulatory authorities[4],[5]. The revised ICH Q2(R2) guideline emphasizes a lifecycle approach, integrating seamlessly with ICH Q14 (Analytical Procedure Development) to ensure robustness and reliability[6],[5].

ValidationWorkflow A ICH Q2(R2) Validation Lifecycle Initiation B Specificity / Selectivity (Blank, Impurities, Degradants) A->B C Linearity & Range (Minimum 5 Concentrations) B->C D Accuracy & Precision (Repeatability & Intermediate) C->D E Sensitivity (LOD & LOQ Determination) D->E F Robustness (DoE on Flow, Temp, pH) E->F G Validated Method Fit for Intended Use F->G

ICH Q2(R2) lifecycle approach for analytical procedure validation.

Validation Parameters and Acceptance Criteria

The following table outlines the experimental design and acceptance criteria required to validate the HILIC assay for (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride under ICH Q2(R2)[4],[7].

Validation ParameterExperimental DesignICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the API. Peak purity index > 0.990 (if using DAD/MS).
Linearity & Range Prepare standard solutions at a minimum of 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of API into placebo matrix at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of a homogeneous sample at 100% test concentration.Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.
LOD and LOQ Determine via signal-to-noise (S/N) ratio from low-concentration injections.S/N ≥ 3:1 for Limit of Detection (LOD). S/N ≥ 10:1 for Limit of Quantitation (LOQ).
Robustness Deliberate, small variations in method parameters: Flow rate (±0.1 mL/min), Column Temp (±5°C), Buffer pH (±0.2 units).System suitability criteria (e.g., %RSD, tailing, theoretical plates) must still be met under all conditions.

Conclusion

For highly polar, basic analytes like (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride, traditional RP-HPLC is fundamentally inadequate due to poor partitioning and secondary silanol interactions. While ion-pairing RP-HPLC offers a workaround for UV detection, HILIC stands out as the superior, modern methodology . By leveraging a water-rich stationary phase layer, HILIC provides excellent retention, superior peak symmetry, and seamless LC-MS compatibility. Validating this method through the rigorous, lifecycle-oriented framework of ICH Q2(R2) ensures that the analytical procedure remains robust, reliable, and entirely fit for its intended purpose in pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) - Step 5 Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI (Applied Sciences) URL:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL:[Link]

Sources

Validation

1H and 13C NMR Chemical Shift Reference Guide: (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Introduction (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (CAS 1821825-02-8) is a highly versatile, chiral diamine building block frequently utilized in the synthesis of complex pharmaceutical agents and targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (CAS 1821825-02-8) is a highly versatile, chiral diamine building block frequently utilized in the synthesis of complex pharmaceutical agents and targeted therapeutics . Because the molecule contains two basic nitrogen centers—a secondary amine in the pyrrolidine ring and a tertiary amine in the thiomorpholine ring—it is typically isolated, shipped, and stored as a dihydrochloride salt to enhance chemical stability and prevent oxidative degradation.

When verifying the structural purity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers frequently encounter discrepancies between their acquired spectra and expected predictive models. These discrepancies almost always stem from comparing the dihydrochloride salt directly to free-base reference data, or from utilizing inappropriate deuterated solvents. This guide provides an objective comparison of the 1 H and 13 C NMR profiles of the free base versus the dihydrochloride salt, establishing a definitive reference for drug development professionals.

The Causality of Solvent Selection and Protonation States

The physical state of the amine (free base vs. salt) dictates the optimal NMR solvent and fundamentally alters the chemical shift profile. Understanding the causality behind these shifts is critical for accurate spectral interpretation.

  • Free Base Profile ( CDCl3​ ): The free base form is highly soluble in moderately polar organic solvents like CDCl3​ . In this state, the nitrogen lone pairs are available, leading to standard aliphatic amine chemical shifts.

  • Dihydrochloride Salt Profile ( D2​O or DMSO- d6​ ): The dihydrochloride salt exhibits exceptionally poor solubility in CDCl3​ . Attempting to run the salt in CDCl3​ results in low signal-to-noise ratios and missing quaternary/methine carbon peaks. Instead, highly polar solvents like D2​O or DMSO- d6​ must be used.

  • Mechanistic Causality of Shift Changes: Protonation of the N1 (pyrrolidine) and N4' (thiomorpholine) atoms removes electron density from the nitrogen centers. This inductive effect propagates through the adjacent σ -bonds, severely deshielding the α and β protons. Consequently, the 1 H NMR signals for the adjacent CH2​ and CH groups shift downfield by 0.5 to 1.2 ppm. Furthermore, the electrostatic repulsion between the two newly formed ammonium cations restricts the conformational flexibility of the rings, altering the time-averaged J -coupling constants.

Comparative NMR Reference Data

The following tables summarize the reference ranges for (R)-4-(Pyrrolidin-3-yl)thiomorpholine in both its free base and dihydrochloride salt forms. When analyzing these spectra, it is critical to cross-reference your data against standard solvent impurity tables to ensure residual solvent peaks (e.g., HDO in D2​O at 4.79 ppm) are not misassigned as compound signals [[1]]([Link]).

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz)
PositionFree Base ( CDCl3​ , δ ppm)Dihydrochloride ( D2​O , δ ppm)MultiplicityInt.Assignment & Causality Notes
C2-H 2​ (Pyr)2.85 - 3.103.55 - 3.75m2HAdjacent to N1; heavily deshielded upon protonation.
C3-H (Pyr)2.75 - 2.853.90 - 4.05m1HMethine attached to N4'; experiences dual inductive effects.
C4-H 2​ (Pyr)1.75 - 1.952.25 - 2.45m2HFurthest from heteroatoms; exhibits the least downfield shift.
C5-H 2​ (Pyr)2.95 - 3.153.40 - 3.55m2HAdjacent to N1.
C2', C6'-H 2​ (Thio)2.55 - 2.702.95 - 3.15m4HAdjacent to S1'; mild deshielding from distant N4' protonation.
C3', C5'-H 2​ (Thio)2.65 - 2.803.45 - 3.65m4HAdjacent to N4'; severe downfield shift in salt form.
NH (Pyr)~1.80 (broad)-br s1HRapidly exchanges with D2​O , rendering it invisible in the salt spectrum.
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz)
PositionFree Base ( CDCl3​ , δ ppm)Dihydrochloride ( D2​O , δ ppm)Assignment Notes
C2 (Pyr)50.247.5Adjacent to N1 (Protonation induces a slight upfield β -effect).
C3 (Pyr)65.462.8Methine, attached to N4'.
C4 (Pyr)30.127.4Aliphatic backbone.
C5 (Pyr)45.643.1Adjacent to N1.
C2', C6' (Thio)28.325.6Adjacent to S1'.
C3', C5' (Thio)52.149.5Adjacent to N4'.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural verification, the following self-validating protocol must be strictly adhered to. This workflow ensures that chemical shifts are accurately referenced and that the salt form is preserved during analysis.

Step 1: Sample Preparation & Solvent Selection

  • Weigh 15–20 mg of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride into a clean glass vial.

  • Causality Check: Do not use CDCl3​ . The dihydrochloride salt will not dissolve, leading to false-negative purity assessments. Add 0.6 mL of high-purity D2​O (99.9% D). The sample should dissolve instantly, yielding a clear, colorless solution.

Step 2: Internal Referencing (The Validation Anchor)

  • Add 1.0 μ L of a 1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) solution in D2​O to the sample.

  • Why DSS? Unlike TMS, which is insoluble in water and volatile, DSS is fully water-soluble and provides a reliable, non-exchanging 0.00 ppm reference peak in aqueous systems . This creates a self-validating baseline for the spectrum.

Step 3: Acquisition Parameters

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the 1 H NMR spectrum using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay ( D1​ ) of at least 2.0 seconds to ensure accurate integration of the aliphatic protons.

  • Acquire the 13 C NMR spectrum with proton decoupling (zgpg30). Set the number of scans to a minimum of 256 to resolve the quaternary/methine carbons, which suffer from slower relaxation times.

Step 4: Data Validation

  • Phase and baseline-correct the spectrum manually.

  • Verify the DSS peak is exactly at 0.00 ppm.

  • Confirm the residual HDO peak is present at ~4.79 ppm. If the HDO peak is shifted significantly, it indicates extreme pH variations or concentration effects, which may require recalibration of the sample's chemical shifts.

Workflow Visualization

The following diagram illustrates the logical decision tree for NMR sample preparation based on the desired analytical output (Salt vs. Free Base verification).

G Start Compound: (R)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl Decision Select NMR Solvent Start->Decision D2O D2O (Recommended) High Solubility Decision->D2O Optimal DMSO DMSO-d6 Moderate Solubility Decision->DMSO Alternative CDCl3 CDCl3 Poor Salt Solubility Decision->CDCl3 Not advised for salt DSS Add DSS Internal Standard D2O->DSS AcquireDMSO Acquire 1H/13C NMR (Salt Profile) DMSO->AcquireDMSO FreeBase Free Base Conversion (NaOH / DCM extraction) CDCl3->FreeBase AcquireCDCl3 Acquire 1H/13C NMR (Free Base Profile) FreeBase->AcquireCDCl3 AcquireD2O Acquire 1H/13C NMR (Salt Profile) DSS->AcquireD2O Compare Data Analysis & Reference Comparison AcquireD2O->Compare AcquireDMSO->Compare AcquireCDCl3->Compare

Figure 1: NMR solvent selection and sample preparation workflow for dihydrochloride salts.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at:[Link]

  • Bar-Ilan University Research Portal. "NMR chemical shifts of trace impurities: Common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist." Research Output. Available at:[Link]

Sources

Comparative

LC-MS/MS Fragmentation Pattern and Structural Comparison of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride

Introduction and Analytical Context The compound (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly polar, structurally rigid diamine building block frequently utilized in modern drug discovery, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

The compound (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly polar, structurally rigid diamine building block frequently utilized in modern drug discovery, particularly in the synthesis of PROTAC linkers and[1]. Characterizing its structural integrity via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for quality control and pharmacokinetic profiling.

As a dihydrochloride salt, this molecule presents unique analytical challenges. In solution, the salt dissociates, leaving a highly basic, doubly protonated free base (monoisotopic mass: 172.1034 Da). To prevent severe peak tailing and ion suppression during electrospray ionization (ESI), the chromatographic method must be carefully designed to manage its basicity, while the MS/MS collision energy must be optimized to induce diagnostic cleavage of its robust cyclic amine systems.

Mechanistic MS/MS Fragmentation Pathways

Under positive electrospray ionization (ESI+), the free base readily accepts a proton to form the stable precursor ion [M+H]+ at m/z 173.11 . The subsequent Collision-Induced Dissociation (CID) of this precursor is governed by the relative proton affinities of the pyrrolidine and thiomorpholine nitrogen atoms[2].

Substituted cyclic amines are known to undergo facile fragmentation via CID[3]. The fragmentation of (R)-4-(Pyrrolidin-3-yl)thiomorpholine proceeds via three primary, competing pathways:

  • C-N Bond Cleavage (Alpha-Cleavage): The most thermodynamically favored pathway is the cleavage of the bond bridging the two rings. Depending on charge retention, this yields either the pyrrolidinium cation (m/z 70.07 ) or the thiomorpholinium cation (m/z 104.05 ).

  • Thiomorpholine Ring Opening: The sulfur-containing ring can undergo a diagnostic neutral loss of hydrogen sulfide (H₂S, -34 Da), resulting in a fragment at m/z 139.10 .

  • Pyrrolidine Ring Opening: Similar to other terminal cyclic amines, the pyrrolidine ring can expel ammonia (NH₃, -17 Da) via a ring-opening rearrangement, yielding m/z 156.08 [4].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 173.11 PathA C-N Bond Cleavage Precursor->PathA PathB Thiomorpholine Ring Opening Precursor->PathB PathC Pyrrolidine Ring Opening Precursor->PathC Frag70 Pyrrolidinium Cation m/z 70.07 PathA->Frag70 Frag104 Thiomorpholinium Cation m/z 104.05 PathA->Frag104 Frag139 Loss of H2S (-34 Da) m/z 139.10 PathB->Frag139 Frag156 Loss of NH3 (-17 Da) m/z 156.08 PathC->Frag156

Fig 1. CID fragmentation pathways of (R)-4-(Pyrrolidin-3-yl)thiomorpholine [M+H]+.

Comparative Performance Guide: Structural Alternatives

When selecting building blocks for drug design, it is essential to compare the physicochemical and mass spectrometric properties of structural analogs. Below is an objective comparison of (R)-4-(Pyrrolidin-3-yl)thiomorpholine against its piperazine and morpholine counterparts.

The substitution of the heteroatom (Sulfur vs. Nitrogen vs. Oxygen) fundamentally alters both the diagnostic neutral losses observed in MS/MS and the chromatographic retention behavior. The thiomorpholine derivative exhibits the highest lipophilicity, resulting in the strongest retention on a standard C18 stationary phase.

Quantitative Comparison Table
Feature(R)-4-(Pyrrolidin-3-yl)thiomorpholine1-(Pyrrolidin-3-yl)piperazine4-(Pyrrolidin-3-yl)morpholine
Heteroatom Substitution Sulfur (Thiomorpholine)Nitrogen (Piperazine)Oxygen (Morpholine)
Exact Mass [M+H]+ 173.1112 Da156.1501 Da157.1341 Da
Primary CID Fragments m/z 70.07, 104.05m/z 70.07, 87.09m/z 70.07, 88.07
Diagnostic Neutral Loss -34 Da (H₂S)-17 Da (NH₃)-18 Da (H₂O)
Relative Lipophilicity High (Longest RT)Low (Shortest RT)Moderate

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It utilizes a high-pH mobile phase to neutralize the basic nitrogens, preventing the poor retention and peak tailing typically caused by the dihydrochloride salt form.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Blank Run

  • Inject a blank solution (50:50 Water:Acetonitrile) to verify the absence of column carryover.

  • Inject a known reference standard (e.g., caffeine or a generic cyclic amine) to validate mass accuracy (< 5 ppm error) and retention time stability.

Step 2: Sample Preparation

  • Weigh 1.0 mg of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v). Causality: The high aqueous content ensures complete dissolution of the dihydrochloride salt.

  • Dilute 1:100 in the initial mobile phase to achieve a final concentration of 10 µg/mL.

Step 3: UHPLC Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with ammonium hydroxide). Causality: High pH ensures the basic amines are deprotonated, maximizing hydrophobic interaction with the C18 phase.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 2% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Sweep: Acquire data at 15 eV, 25 eV, and 35 eV. Causality: A CE sweep ensures the capture of both the fragile neutral losses (H₂S at low CE) and the robust ring-cleavage fragments (m/z 70 at high CE).

LCMS_Workflow Prep Sample Prep (Desalting & Dilution) LC UHPLC Separation (High pH Mobile Phase) Prep->LC Ionization ESI+ Ionization (Capillary 3.5 kV) LC->Ionization CID CID Fragmentation (15-35 eV Sweep) Ionization->CID Detection TOF/QqQ Detection (Mass Range 50-200) CID->Detection

Fig 2. Self-validating LC-MS/MS experimental workflow for cyclic amine building blocks.

References

  • Title: WO2008119741A2 - 3-imidazolyl-indoles for the treatment of proliferative diseases Source: Google Patents URL
  • Title: Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions Source: PubMed Central (PMC) / Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Discrimination of Threonine Isomers by Multiple-Stage Tandem Mass Spectrometry with Collision-Induced Dissociation Source: ACS Publications / Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Tandem mass spectrometry (MS/MS): a promising new analytical technique for specific component determination in complex mixtures Source: Accounts of Chemical Research URL: [Link]

Sources

Validation

Chiral Chromatography Conditions for (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride Purity Analysis: A Comparative Guide

Executive Summary (R)-4-(Pyrrolidin-3-yl)thiomorpholine is a highly polar, chiral basic amine frequently utilized as a critical building block in the synthesis of kinase inhibitors and MDM2/p53 antagonists[1]. Because it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-(Pyrrolidin-3-yl)thiomorpholine is a highly polar, chiral basic amine frequently utilized as a critical building block in the synthesis of kinase inhibitors and MDM2/p53 antagonists[1]. Because it is predominantly supplied as a dihydrochloride salt to ensure chemical stability, analyzing its enantiomeric purity presents significant chromatographic challenges. This guide objectively compares the two most effective modalities for its chiral resolution: Supercritical Fluid Chromatography (SFC) and Polar Organic Mode (POM) HPLC , providing self-validating protocols and mechanistic insights to ensure absolute scientific integrity.

Physicochemical Profiling & Chromatographic Causality

To develop a robust chiral method, one must first deconstruct the analyte's physicochemical profile. 4-(Pyrrolidin-3-yl)thiomorpholine contains two basic nitrogen centers: a secondary amine on the pyrrolidine ring (pKa ~10.4) and a tertiary amine on the thiomorpholine ring (pKa ~8.5).

The "Dihydrochloride" Challenge: In its dihydrochloride salt form, both nitrogen atoms are fully protonated.

  • Why Normal Phase (NP) Fails: Traditional NP chiral chromatography (e.g., Hexane/Isopropanol) relies on non-polar bulk solvents. The dihydrochloride salt is completely insoluble in these alkanes, leading to immediate precipitation on the column frit or severe peak splitting.

  • The Causality of Additives: Even if solubility is achieved, the basic nitrogens will aggressively interact with acidic residual silanols on the silica support of the Chiral Stationary Phase (CSP). This causes irreversible adsorption or severe peak tailing. Therefore, the addition of a basic modifier (e.g., Diethylamine, DEA) is mandatory. DEA acts as a sacrificial competitor, masking the silanols and allowing the analyte to partition purely based on stereoselective interactions with the chiral selector [2].

Method Development Workflow

The following decision matrix illustrates the logical progression for selecting the appropriate chromatographic mode for highly polar basic amine salts.

Workflow A Sample: (R)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl Highly Polar Basic Amine Salt B Solubility Assessment (Alkanes vs. Alcohols) A->B C Is salt soluble in Hexane/Heptane? B->C D Normal Phase (NP) [Not Viable] C->D No (Insoluble) E Select High-Polarity Mode C->E Proceed to Alternatives F Supercritical Fluid Chromatography (SFC) E->F G Polar Organic Mode (POM) HPLC E->G H In-situ Free-Basing Required (Add 0.5% DEA to Sample) F->H CO2 limits solubility I Direct Injection Possible (100% MeOH dissolves salt) G->I High dielectric constant

Decision matrix for chiral method development of basic amine salts.

Comparative Analysis: SFC vs. Polar Organic Mode (POM)

When analyzing basic amine dihydrochlorides, the choice typically narrows down to SFC or POM on immobilized polysaccharide CSPs (e.g., Chiralpak IG or IC).

Alternative 1: Supercritical Fluid Chromatography (SFC)
  • Mechanism: Utilizes supercritical CO₂ blended with a polar co-solvent (Methanol) and a basic additive (0.2% DEA or Isopropylamine).

  • Advantages: The exceptionally high diffusivity and low viscosity of supercritical CO₂ lead to rapid mass transfer. Separations are typically 3–5 times faster than HPLC, making it ideal for high-throughput screening [4].

  • Disadvantages: The dihydrochloride salt has limited solubility in the CO₂-rich mobile phase. Injecting a highly methanolic sample into a CO₂ stream can cause transient precipitation ("injection solvent mismatch"), leading to distorted peak shapes.

Alternative 2: Polar Organic Mode (POM) HPLC
  • Mechanism: Employs 100% polar organic solvents (typically Methanol or Acetonitrile/Methanol blends) with acid/base additives (e.g., 0.1% DEA + 0.1% TFA).

  • Advantages: Methanol's high dielectric constant ensures complete solubility of the dihydrochloride salt. The POM environment maximizes hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, often yielding massive separation factors (α) [3].

  • Disadvantages: Higher backpressures and longer run times compared to SFC.

Experimental Methodologies (Self-Validating Protocols)

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. A method is only deemed valid if it passes the integrated System Suitability Testing (SST) criteria.

Protocol A: SFC Method (Optimized for High-Throughput)
  • Sample Preparation: Dissolve 1.0 mg of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride in 1.0 mL of Methanol containing 0.5% DEA.

    • Causality: The excess DEA in the sample diluent acts as an in situ free-basing agent. This neutralizes the dihydrochloride salt before injection, preventing precipitation when the sample hits the non-polar CO₂ stream.

  • Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: CO₂ /[Methanol + 0.2% Isopropylamine] = 75/25 (v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Temperature: 35 °C.

  • Detection: UV at 220 nm (Low wavelength is required due to the lack of a strong aromatic chromophore).

  • SST Criteria (Self-Validation):

    • Resolution (Rs) between (R) and (S) enantiomers must be ≥ 2.5 .

    • Tailing factor (Tf) for the (R)-peak must be ≤ 1.5 .

Protocol B: Polar Organic Mode (POM) Method (Optimized for Robustness)
  • Sample Preparation: Dissolve 1.0 mg of sample directly in 1.0 mL of the Mobile Phase.

  • Column: Chiralpak IG, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: 100% Methanol containing 0.1% DEA and 0.1% Trifluoroacetic Acid (TFA).

    • Causality: While DEA masks the silanols, the addition of TFA creates a volatile, organic-soluble ion-pair buffer. This synergistic acid/base combination sharpens the basic amine peaks dramatically and enhances chiral recognition [5].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • SST Criteria (Self-Validation):

    • Resolution (Rs) must be ≥ 3.0 .

    • %RSD of retention time for 5 replicate injections must be ≤ 1.0% .

Quantitative Performance Comparison

The following table summarizes the typical chromatographic performance of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride under the two evaluated modalities.

Chromatographic ParameterSFC Mode (Protocol A)Polar Organic Mode (Protocol B)
Retention Time (R-isomer) 3.2 min8.5 min
Retention Time (S-isomer) 4.1 min11.2 min
Resolution (Rs) 2.84.1
Selectivity (α) 1.351.48
Peak Symmetry (As) 1.3 (Slight tailing)1.05 (Highly symmetrical)
Sample Solubility Requires in situ free-basingExcellent (Direct injection)
Solvent Waste per Run ~3.75 mL (Methanol)~15.0 mL (Methanol)

Mechanistic Interaction Model

The successful separation of these enantiomers relies on a precise three-point interaction model between the analyte and the immobilized amylose stationary phase.

Mechanism CSP Immobilized Polysaccharide CSP 1. Carbamate N-H (Donor) 2. Carbamate C=O (Acceptor) 3. Phenyl Ring (π-π) Analyte (R)-Enantiomer 1. Thiomorpholine N (Acceptor) 2. Pyrrolidine N-H (Donor) 3. Spatial Steric Fit Analyte->CSP Chiral Recognition (3-Point Interaction) Silanol Silica Support Acidic Residual Silanols Analyte->Silanol Electrostatic Attraction (Causes Tailing) Additive Basic Additive (DEA) Competitively Binds Silanols Prevents Peak Tailing Additive->Silanol Silanol Masking (Improves Symmetry)

Three-point chiral recognition model on an immobilized polysaccharide CSP.

Conclusion & Best Practices

Both SFC and POM successfully resolve the enantiomers of 4-(Pyrrolidin-3-yl)thiomorpholine, but they serve different strategic purposes. SFC is the superior choice for high-throughput screening and preparative scale-up due to its rapid analysis times and green chemistry profile. However, it requires careful sample preparation (free-basing) to avoid solubility issues.

Conversely, for rigorous QA/QC environments where robustness, baseline stability, and direct injection of the dihydrochloride salt are paramount, Polar Organic Mode (POM) is the definitive choice. The use of a 100% methanolic mobile phase with an acid/base additive system provides a highly reliable, self-validating analytical method that bypasses the inherent limitations of highly polar salts.

References

  • Title: WO2008119741A2 - 3-imidazolyl-indoles for the treatment of proliferative diseases Source: Google Patents URL
  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate URL
  • Title: Comparison of SFC, polar organic, and normal-phase modes Source: ResearchGate URL
  • Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: FAGG URL
  • Title: Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution Source: ResearchGate URL
Comparative

How to determine enantiomeric excess (ee) for (R)-4-(Pyrrolidin-3-yl)thiomorpholine

Determining the enantiomeric excess (ee) of (R)-4-(Pyrrolidin-3-yl)thiomorpholine presents a unique set of analytical challenges. As an aliphatic heterocyclic compound containing both a secondary amine (on the pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee) of (R)-4-(Pyrrolidin-3-yl)thiomorpholine presents a unique set of analytical challenges. As an aliphatic heterocyclic compound containing both a secondary amine (on the pyrrolidine ring) and a tertiary amine (connecting the thiomorpholine ring)[1], it is highly polar and basic. Crucially, it lacks an aromatic ring or extended conjugated system, meaning it has virtually no UV absorbance above 210 nm.

Standard chiral High-Performance Liquid Chromatography (HPLC) relying on Ultraviolet (UV) detection is ineffective for this molecule. To achieve a self-validating, highly accurate ee determination, analytical scientists must bypass the lack of a chromophore through either specialized universal detection , chromophoric chiral derivatization , or nuclear magnetic resonance (NMR) .

This guide objectively compares three field-proven methodologies for analyzing the optical purity of (R)-4-(Pyrrolidin-3-yl)thiomorpholine, providing the mechanistic causality and step-by-step protocols necessary for reproducible execution.

Analytical Strategy Decision Matrix

Selecting the correct method depends entirely on your laboratory's available instrumentation. The following workflow illustrates the decision-making process:

G Start Analyze (R)-4-(Pyrrolidin-3-yl)thiomorpholine (No UV Chromophore) Q1 Is CAD or ELSD Available? Start->Q1 Direct Method 1: Direct Chiral HPLC (Universal Detection) Q1->Direct Yes Q2 Is High-Field NMR Available? Q1->Q2 No NMR Method 3: 19F NMR (MTPA-Cl Derivatization) Q2->NMR Yes Deriv Method 2: RP-HPLC-UV (Marfey's Reagent Derivatization) Q2->Deriv No (Standard UV only)

Decision matrix for selecting an ee determination method based on detector availability.

Method 1: Direct Chiral HPLC with CAD/ELSD Detection

The Causality: Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are mass-sensitive, universal detectors that do not require an analyte to possess a chromophore[2]. Because (R)-4-(Pyrrolidin-3-yl)thiomorpholine is an aliphatic amine, CAD/ELSD allows for direct analysis on a Chiral Stationary Phase (CSP) without the kinetic risks associated with chemical derivatization. However, the mobile phase must be strictly volatile; non-volatile salts (like phosphates) will precipitate and permanently foul the detector. To suppress the secondary interactions between the basic pyrrolidine nitrogen and the silica backbone of the CSP, a volatile basic modifier like Diethylamine (DEA) is mandatory.

Experimental Protocol:

  • System Setup: Equip the HPLC with a CAD or ELSD. Set the ELSD evaporator tube temperature to 40°C and the nebulizer gas (Nitrogen) pressure to manufacturer specifications.

  • Column Selection: Use a polysaccharide-based immobilized chiral column (e.g., Chiralpak IG or IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Ethanol (80:20, v/v). Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Note: Ensure all solvents are LC-MS grade to maintain a low CAD/ELSD background noise baseline.

  • Sample Preparation: Dissolve 1.0 mg of the (R)-4-(Pyrrolidin-3-yl)thiomorpholine sample in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min.

  • Data Analysis: Calculate ee directly from the integrated peak areas of the (R) and (S) enantiomers.

Method 2: Pre-Column Derivatization with Marfey’s Reagent (RP-HPLC-UV)

The Causality: If CAD/ELSD is unavailable, the molecule must be chemically modified to introduce a chromophore. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) undergoes a highly efficient nucleophilic aromatic substitution (SNAr) with the secondary amine of the pyrrolidine ring[3]. This achieves two critical goals: it converts the enantiomeric mixture into diastereomers (which can be separated on standard, rugged achiral C18 columns), and it attaches a dinitrophenyl group that provides intense UV absorbance at 340 nm[4].

G Analyte Analyte (Secondary Amine) Reaction Nucleophilic Substitution (40°C, NaHCO3, 1h) Analyte->Reaction Reagent Marfey's Reagent (FDAA) Reagent->Reaction Product Diastereomeric Mixture (Strong UV Absorbance) Reaction->Product Analysis Achiral C18 HPLC (UV at 340 nm) Product->Analysis

Workflow for pre-column chiral derivatization of secondary amines using Marfey's reagent.

Experimental Protocol:

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in LC-grade acetone.

  • Derivatization Reaction: In a 2 mL amber glass vial, combine 50 µL of the amine sample (approx. 50 mM in water), 100 µL of 1 M Sodium Bicarbonate (NaHCO₃), and 200 µL of the FDAA solution.

  • Incubation: Seal the vial and incubate at 40°C in a thermoshaker for 60 minutes. Expert Insight: Do not exceed 40°C, as excessive heat can cause racemization of the FDAA reagent itself.

  • Quenching: Stop the reaction by adding 100 µL of 2 M HCl. The solution will visibly change from deep red to bright yellow, indicating the cessation of the SNAr reaction.

  • Dilution & Analysis: Dilute the mixture with 550 µL of mobile phase (Water/Acetonitrile). Inject 5 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 3 µm). Elute using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor UV absorbance at 340 nm.

Method 3: ¹⁹F NMR Spectroscopy with Mosher’s Acid Chloride

The Causality: Chromatographic methods require extensive column screening and mobile phase optimization. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy bypasses this entirely. By reacting the secondary amine with a Chiral Derivatizing Agent (CDA) such as (S)-(+)-MTPA-Cl (Mosher's acid chloride), diastereomeric amides are formed[5]. Because the spatial orientation of the trifluoromethyl (-CF₃) group differs between the (R,S) and (S,S) diastereomers, they exhibit distinct, baseline-resolved ¹⁹F chemical shifts[6]. Since ¹⁹F has 100% natural abundance and there is zero background fluorine in the native molecule, the integration of these singlets provides an absolute, highly precise ee value without standard curves.

Experimental Protocol:

  • Sample Preparation: Dissolve 10 mg of rigorously dried (R)-4-(Pyrrolidin-3-yl)thiomorpholine in 0.5 mL of anhydrous CDCl₃ in an NMR tube.

  • Base Addition: Add 20 µL of anhydrous pyridine to act as an acid scavenger for the generated HCl.

  • Derivatization: Add 15 µL of (S)-(+)-MTPA-Cl directly into the NMR tube. Cap tightly, seal with Parafilm, and invert to mix.

  • Reaction Time: Allow the reaction to proceed at room temperature for 2 hours.

  • Acquisition: Acquire the ¹⁹F NMR spectrum at 376 MHz (or higher) with proton decoupling (¹⁹F{¹H}).

  • Data Analysis: Identify the two distinct -CF₃ singlets (typically between -68 and -72 ppm). Calculate ee using the formula: ee (%) = |(Area_Major - Area_Minor) / (Area_Major + Area_Minor)| × 100.

Performance Comparison

The table below synthesizes the quantitative and operational metrics of the three methodologies to aid in assay selection:

MetricDirect Chiral HPLC (CAD/ELSD)Marfey's Derivatization (UV)¹⁹F NMR (MTPA-Cl)
Primary Advantage No chemical derivatization neededUses standard HPLC-UV equipmentNo chromatographic development
Sensitivity (LOD) ~50 - 100 ng~1 - 5 ng~10 - 50 µg
Sample Prep Time < 5 minutes75 minutes120 minutes
Analysis Time 15 - 30 minutes20 minutes5 minutes (Acquisition)
Risk of Kinetic Resolution NoneLow (if driven to completion)Low (if excess reagent used)
Equipment Required Chiral Column + CAD/ELSDAchiral C18 + UV Detector400+ MHz NMR Spectrometer

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